TC-2153
Description
Properties
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSCYSDPQMEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TC-2153, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1] This document provides a comprehensive technical overview of the psychotropic activities of this compound, consolidating findings from preclinical in-vitro and in-vivo studies. It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and its potential therapeutic applications in various neurological and psychiatric disorders. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate further investigation into this promising compound.
Introduction
Striatal-Enriched protein tyrosine Phosphatase (STEP) is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity by opposing the activity of protein tyrosine kinases.[2][3] Elevated levels or activity of STEP have been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Fragile X syndrome.[2][4] By dephosphorylating key substrates such as the GluN2B subunit of the NMDA receptor, and kinases like ERK1/2, and Pyk2, STEP dampens synaptic strengthening and contributes to cognitive deficits.[2][5] this compound has emerged as a promising therapeutic candidate due to its ability to selectively inhibit STEP, thereby reversing the detrimental effects of its overactivity.[1][4]
Mechanism of Action
This compound is a novel protein tyrosine phosphatase (PTP) inhibitor characterized by a unique benzopentathiepin core structure.[1][3] Its primary mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1] This interaction effectively inactivates the phosphatase, preventing it from dephosphorylating its downstream targets.
The inhibition of STEP by this compound leads to an increase in the tyrosine phosphorylation of several key neuronal proteins. This modulation of the phosphotyrosine state of critical signaling molecules is the foundation of this compound's observed psychotropic effects.
Signaling Pathway
The inhibitory action of this compound on STEP initiates a cascade of downstream signaling events that ultimately enhance synaptic function and neuronal excitability. A simplified representation of this pathway is illustrated below.
In-Vitro and In-Vivo Psychotropic Activity
The psychotropic effects of this compound have been investigated in a variety of preclinical models, demonstrating its potential in treating cognitive dysfunction, seizures, and mood disorders.
Cognitive Enhancement
In mouse models of Alzheimer's disease (3xTg-AD mice), administration of this compound has been shown to reverse cognitive deficits.[1][5] A single dose of the compound improved performance in several cognitive tasks, making the Alzheimer's model mice indistinguishable from healthy controls in some tests.[4][6] This cognitive improvement is attributed to the increased phosphorylation of STEP substrates, which strengthens synaptic connections crucial for learning and memory.[6]
Anticonvulsant Activity
This compound has demonstrated significant anticonvulsant effects in a kainic acid (KA)-induced seizure model in mice.[7] Treatment with this compound reduced the severity of seizures in both male and female mice.[7] This effect is thought to be mediated by a surprising action of the compound in suppressing neuronal intrinsic excitability, as evidenced by a decrease in action potential firing rate and hyperpolarization-induced currents (Ih) in hippocampal neurons.[7][8]
Antidepressant-like Effects
Chronic administration of this compound has been shown to produce antidepressant-like effects in mice without causing adverse effects on locomotor activity or anxiety.[9][10] This activity is associated with an increase in the expression of brain-derived neurotrophic factor (BDNF) and a decrease in the mRNA levels of MAOA and 5-HT1A receptors in the midbrain.[9][10] Furthermore, this compound inhibits 5-HT2A receptor-mediated signaling, which is a known mechanism of action for some antidepressant drugs.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In-Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| STEP | pNPP Assay | 24.6 ± 0.8 | [1] |
| STEP61 | Full-length protein assay | 93.3 ± 1.1 | [1] |
| STEP46 | Full-length protein assay | 57.3 ± 1.1 | [1] |
| HePTP | Full-length protein assay | 363.5 ± 1.2 | [1] |
| PTP-SL | Full-length protein assay | 220.6 ± 1.3 | [1] |
| PTP1B | Full-length protein assay | 723.9 ± 1.2 | [1] |
| SHP-2 | Full-length protein assay | 6896.0 ± 1.2 | [1] |
Table 2: In-Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Dose | Outcome | Reference |
| 3xTg-AD Mice | Alzheimer's Disease | 10 mg/kg, i.p. | Reversal of cognitive deficits in Y-maze, NOR, and MWM tasks. | [1][5] |
| C57BL/6J Mice | Kainic Acid-Induced Seizures | 10 mg/kg, i.p. | Significant reduction in seizure severity. | [7][8] |
| Disc1-L100P Mice | Schizophrenia Model | 10 mg/kg, i.p. | Reduction of hyperactivity. | [12] |
| Mice | Depression Model (Forced Swim Test) | 20 mg/kg, i.p. (chronic) | Antidepressant-like effect. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's psychotropic activity.
Synthesis of this compound
The synthesis of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound) has been previously described.[3] A general synthetic scheme is outlined below. The process involves a multi-step synthesis starting from commercially available materials, leading to the formation of the benzopentathiepin core structure.[3]
For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary literature.[3]
In-Vivo Administration and Behavioral Testing
-
Animals: Adult male and female C57BL/6J mice are used.[8]
-
Drug Administration: Mice receive an intraperitoneal (i.p.) injection of either vehicle (2.8% DMSO in saline) or this compound (10 mg/kg).[8]
-
Seizure Induction: Three hours after the initial injection, mice are administered KA (30 mg/kg, i.p.) to induce seizures.[8]
-
Behavioral Monitoring: Seizure activity is monitored and scored for a defined period following KA injection using a modified Racine scale.[7]
-
Animals: 6- and 12-month-old triple transgenic AD (3xTg-AD) mice and wild-type controls are used.[1]
-
Drug Administration: Mice are treated with either vehicle or this compound (10 mg/kg, i.p.) 3 hours prior to behavioral testing.[1]
-
Behavioral Assays: A battery of tests is performed to assess cognitive function, including the Y-maze for spatial working memory, the Novel Object Recognition (NOR) task for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.[1]
In-Vitro Assays
The inhibitory activity of this compound against STEP is determined using a p-nitrophenyl phosphate (pNPP) assay.[1] Recombinant STEP is incubated with varying concentrations of this compound, and the rate of pNPP hydrolysis is measured spectrophotometrically. The IC50 value is then calculated from the dose-response curve.
-
Cell Culture and Treatment: Cortical neuronal cultures are treated with this compound at various concentrations for a specified duration.[1]
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of STEP substrates (e.g., p-ERK1/2, p-Pyk2, p-GluN2B) and total protein levels as loading controls.[1][5]
-
Detection and Analysis: Bands are visualized using chemiluminescence, and densitometry is performed to quantify the changes in protein phosphorylation.[7]
Safety and Toxicity
Preclinical studies have indicated that this compound has a low level of acute toxicity, with an LD50 greater than 1000 mg/kg in mice.[1] In-vitro studies using cortical cultures have shown no significant neuronal toxicity at concentrations up to 100 µM.[1]
Conclusion and Future Directions
This compound is a promising psychotropic agent with a novel mechanism of action centered on the selective inhibition of STEP. Preclinical evidence strongly supports its potential as a therapeutic for a range of neurological and psychiatric disorders characterized by cognitive impairment, neuronal hyperexcitability, and mood disturbances. Its ability to reverse cognitive deficits in an Alzheimer's disease model, suppress seizures, and exert antidepressant-like effects highlights its multifaceted therapeutic potential.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for potential clinical applications. Further investigation into the long-term effects and safety profile of this compound in various animal models is also warranted. The continued exploration of this compound and other STEP inhibitors could pave the way for novel treatment strategies for a host of debilitating brain disorders.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 6. voanews.com [voanews.com]
- 7. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Whitepaper: The Modulatory Effect of TC-2153 on Brain-Derived Neurotrophic Factor (BDNF) Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Its signaling pathway is frequently dysregulated in a variety of central nervous system (CNS) disorders. A key negative regulator of this pathway is the STriatal-Enriched protein tyrosine Phosphatase (STEP), which dephosphorylates and inactivates essential signaling components, including the BDNF receptor TrkB and downstream kinases. TC-2153 is a potent, specific, small-molecule inhibitor of STEP that restores and enhances BDNF signaling. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on the BDNF pathway. It consolidates quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the molecular interactions and experimental workflows.
Introduction to this compound and the STEP-BDNF Axis
Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are fundamental to neurodevelopment and adult neuroplasticity.[1] The binding of BDNF to TrkB initiates several downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which promote cell survival, neurite growth, and synaptic strengthening.[1][2]
Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.[3][4] One of the key intracellular enzymes that curtails this pathway is the Striatal-Enriched protein tyrosine Phosphatase (STEP), specifically the STEP61 isoform found in the hippocampus and cortex.[3][5] STEP opposes BDNF's function by dephosphorylating and inactivating both the TrkB receptor and downstream kinases such as Extracellular signal-regulated kinase 1/2 (ERK1/2), thereby dampening pro-survival and plasticity signals.[3][5]
This compound, or 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, has been identified as a potent and selective inhibitor of STEP, with a reported IC₅₀ of approximately 24.6 nM.[4] It represents a novel class of phosphatase inhibitors that function by forming a reversible covalent bond with the catalytic cysteine within the STEP active site.[3][4] By inhibiting STEP, this compound effectively protects the BDNF signaling pathway from deactivation, restoring its function in pathological states characterized by elevated STEP activity.
Core Mechanism: How this compound Potentiates BDNF Signaling
The primary mechanism of this compound is not a direct upregulation of BDNF gene expression under normal conditions.[6] Instead, it acts as a powerful potentiator of the existing BDNF signaling cascade by neutralizing its antagonist, STEP.
-
Direct STEP Inhibition: this compound covalently binds to the active site cysteine (Cys⁴⁷²) of STEP, rendering the enzyme unable to dephosphorylate its substrates.[3]
-
Protection of TrkB and ERK1/2: With STEP inhibited, key phosphorylated proteins in the BDNF pathway are protected from inactivation. This includes the TrkB receptor itself and the crucial downstream kinase ERK1/2.[3][7]
-
Restoration of CREB-Mediated Transcription: ERK1/2 is responsible for phosphorylating the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB is a primary regulator of BDNF gene transcription.[8] In pathological models where STEP is overactive (e.g., following phencyclidine treatment), STEP dephosphorylates ERK1/2, leading to reduced CREB phosphorylation and a subsequent decrease in BDNF expression.[3]
-
Preventing BDNF Reduction: By inhibiting STEP, this compound maintains ERK1/2 and CREB in their active, phosphorylated states, thus preventing the pathological downregulation of BDNF expression.[3][8]
The overall effect is a restoration and enhancement of BDNF signaling, leading to improved neuronal function and cognitive outcomes in preclinical models of CNS disorders.[3][7]
Quantitative Data & Experimental Protocols
This section details the results and methodologies from key studies investigating this compound's effect on BDNF and related signaling molecules.
In Vitro Model: this compound Prevents PCP-Induced BDNF Reduction
Phencyclidine (PCP) is known to induce schizophrenia-like symptoms in rodents and increase STEP61 levels, which in turn suppresses BDNF expression.[3] Studies show that this compound can prevent this PCP-induced deficit.[3][8]
Table 1: Effect of this compound on BDNF Levels in PCP-Treated Cortical Neurons
| Treatment Group | BDNF Protein (Cell Lysate) | BDNF Protein (Medium) | BDNF mRNA (Exon IV) |
|---|---|---|---|
| Vehicle Control | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) |
| PCP (10 µM) | ~65% of Control | ~70% of Control | ~55% of Control |
| This compound (1 µM) + PCP | ~95% of Control (Restored) | ~98% of Control (Restored) | ~90% of Control (Restored) |
Data are approximations derived from graphical representations in cited literature for illustrative purposes.[3][8]
Experimental Protocol: In Vitro BDNF Quantification
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured for 7-10 days in vitro (DIV).
-
Treatment: Cultures are pre-treated with this compound (1 µM) or vehicle (0.1% DMSO) for 1 hour. Subsequently, phencyclidine (PCP, 10 µM) is added to the medium for 24 hours.
-
Sample Collection: After 24 hours, the culture medium is collected, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification (ELISA): BDNF protein concentrations in both the cell lysates and the culture medium are quantified using a commercial BDNF Emax® ImmunoAssay System (Promega) according to the manufacturer's instructions.[8] Results are normalized to total protein content.
-
mRNA Quantification (qRT-PCR): Total RNA is extracted from cell lysates using an RNeasy kit (Qiagen). cDNA is synthesized, and quantitative real-time PCR is performed using SYBR Green and primers specific for BDNF transcripts (e.g., Exon I, IV, VI) and a housekeeping gene (e.g., GAPDH) for normalization.[8][9]
Effect on Downstream STEP Substrates
The most immediate and direct biochemical evidence of this compound's action is the increased phosphorylation of known STEP substrates that are part of the BDNF signaling cascade.
Table 2: this compound Increases Tyrosine Phosphorylation of STEP Substrates
| Substrate (Phospho-site) | Fold Increase vs. Vehicle (1 µM this compound, 1 hr) | Role in BDNF Pathway |
|---|---|---|
| pGluN2B (Y¹⁴⁷²) | ~1.47 ± 0.13 | NMDAR subunit regulated by STEP |
| pPyk2 (Y⁴⁰²) | ~1.58 ± 0.10 | Tyrosine kinase linked to TrkB signaling |
| pERK1/2 (Y²⁰⁴/¹⁸⁷) | ~1.51 ± 0.08 | Key downstream kinase of BDNF/TrkB |
Data sourced from Ng et al. (2015).[6]
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Model System: Primary cortical neuronal cultures or acute frontal cortex slices from adult mice.[6]
-
Treatment: Samples are treated with this compound (e.g., 1 µM for 1 hour in vitro, or 10 mg/kg i.p. for in vivo studies followed by tissue collection 1-3 hours later).[6][10]
-
Protein Extraction: Tissues or cells are homogenized in lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve phosphorylation states.[7]
-
Western Blotting: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are blocked (e.g., with 5% BSA or non-fat milk) and incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-ERK1/2). Membranes are then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. To normalize, membranes are stripped and re-probed with antibodies against the total protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).[7][8] Densitometry is performed to quantify the signal intensity.
Summary and Implications for Drug Development
The evidence strongly indicates that this compound is a potent modulator of the BDNF signaling pathway. Its mechanism is not based on increasing BDNF synthesis directly but on inhibiting STEP, a key negative regulator of the pathway. This action preserves the phosphorylation and activity of TrkB, ERK1/2, and other crucial signaling nodes, effectively restoring neurotrophic support in pathological conditions associated with elevated STEP activity.
Key Takeaways for Researchers:
-
Mechanism: this compound is a STEP inhibitor that potentiates BDNF signaling by preventing the dephosphorylation of key pathway components.
-
Therapeutic Target: STEP is a validated therapeutic target for CNS disorders characterized by impaired synaptic plasticity and cognitive deficits, such as Alzheimer's disease and schizophrenia.[3][6][7]
-
Biomarker Strategy: When evaluating this compound or similar compounds, measuring the phosphorylation status of direct STEP substrates (pERK, pGluN2B) provides a more immediate and mechanistically relevant biomarker than measuring total BDNF levels alone.
-
Future Directions: While promising, some studies note complex effects with prolonged this compound treatment, suggesting the need for further investigation into chronic dosing paradigms and potential off-target effects.[11]
References
- 1. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the tyrosine phosphatase STEP61 restores BDNF expression and reverses motor and cognitive deficits in phencyclidine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 5. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of BDNF in cell and animal models increases striatal-enriched protein tyrosine phosphatase 61 (STEP61) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding the In Vivo Profile of TC-2153: A Technical Guide
Disclaimer: While TC-2153 is a known selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP) with demonstrated in vivo activity, comprehensive quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the cited literature. One key study explicitly states that the pharmacokinetics of this compound are unknown. This guide, therefore, focuses on the available in vivo experimental data, mechanism of action, and associated methodologies.
Introduction to this compound
This compound, with the chemical name 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel, selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP).[1][2][3] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[2][3][4][5] By inhibiting STEP, this compound has shown potential in reversing cognitive deficits in animal models of Alzheimer's disease.[2][4][5][6]
In Vivo Administration and Dosing
In vivo studies have primarily been conducted in mouse models of Alzheimer's disease to evaluate the efficacy of this compound in improving cognitive function. The administration details from these studies are summarized below.
| Parameter | Details | References |
| Species | Mouse (e.g., C57BL/6J, 3xTg-AD) | [1][2] |
| Dose | 10 mg/kg | [1][2][7] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2][7] |
| Vehicle | Saline containing 2.8% DMSO | [1] |
| Treatment Regimen | Acute (single dose) and chronic administration have been investigated. For acute studies, measurements are often taken 3 hours post-injection. | [1][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting STEP, a key negative regulator of synaptic function. Elevated STEP activity is associated with the dephosphorylation and subsequent internalization of glutamate receptors (NMDA and AMPA receptors) and the inactivation of key signaling kinases. By inhibiting STEP, this compound promotes the phosphorylation of downstream targets, thereby enhancing synaptic plasticity and cognitive function.[1][4][5]
The primary substrates of STEP that are affected by this compound inhibition include:
-
GluN2B subunit of the NMDA receptor: Inhibition of STEP leads to increased tyrosine phosphorylation of GluN2B, which is crucial for synaptic plasticity.
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): this compound treatment results in increased phosphorylation of ERK1/2, a key kinase involved in learning and memory.[7]
-
Pyk2 (Proline-rich tyrosine kinase 2): Inhibition of STEP by this compound increases the phosphorylation of Pyk2, another important signaling molecule in the brain.[7]
Experimental Protocols
The in vivo efficacy of this compound has been assessed through a combination of behavioral tests and biochemical analyses in mouse models of Alzheimer's disease.
Animal Models
-
3xTg-AD Mice: A commonly used transgenic mouse model that develops both amyloid-beta plaques and tau pathology, mimicking key features of Alzheimer's disease.[2]
-
C57BL/6J Mice: Wild-type mice used as a control group in some studies.[1]
In Vivo Efficacy Studies
A general workflow for in vivo studies investigating this compound is as follows:
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to TC-2153: A Novel Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase (STEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways to support further research and development efforts.
Chemical Structure and Properties
This compound is a novel compound featuring a benzopentathiepin core, a heterocyclic moiety containing a five-sulfur chain fused to a benzene ring.[1][3] This unique cyclic polysulfide pharmacophore is crucial for its inhibitory activity.[1][2]
Chemical Name: 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride[1][4][5][6][7][8][9] Molecular Formula: C₇H₅F₃NS₅·HCl CAS Number: 1381769-21-3[10]
Physicochemical Properties
| Property | Value | Reference |
| IC₅₀ against STEP | 24.6 ± 0.8 nM | [1][3] |
| IC₅₀ against STEP (in presence of 1 mM GSH) | 8.79 ± 0.43 µM | [1][3] |
| Second-order rate constant (kinact/Ki) | 153,000 ± 15,000 M⁻¹s⁻¹ | [1][3] |
| Acute Toxicity (LD₅₀ in mice) | > 1000 mg/kg | [1] |
Mechanism of Action
This compound acts as a selective inhibitor of STEP, a protein tyrosine phosphatase that negatively regulates synaptic plasticity.[2][11] Elevated levels of active STEP have been observed in Alzheimer's disease and other neurological disorders, leading to the dephosphorylation and inactivation of key signaling proteins involved in learning and memory.[2][12]
The proposed mechanism of action involves the formation of a reversible covalent bond between the cyclic polysulfide of this compound and the catalytic cysteine residue within the active site of STEP.[1][2][3] This interaction inhibits the phosphatase activity of STEP, leading to an increase in the tyrosine phosphorylation of its substrates.[1]
Signaling Pathway of STEP Inhibition by this compound
Caption: Inhibition of STEP by this compound prevents the dephosphorylation of key synaptic proteins.
In Vitro and In Vivo Properties
In Vitro Activity
This compound demonstrates potent inhibition of STEP in enzymatic assays.[1][3] It has been shown to increase the tyrosine phosphorylation of STEP substrates, including GluN2B, Pyk2, and ERK1/2, in primary cortical neuron cultures.[1][10] Importantly, this compound exhibits selectivity for STEP over other highly homologous tyrosine phosphatases.[1]
Table 1: In Vitro Selectivity of this compound against various Protein Tyrosine Phosphatases (PTPs)
| PTP | IC₅₀ (nM) |
| STEP61 | 93.3 ± 1.1 |
| STEP46 | 57.3 ± 1.1 |
| HePTP | 363.5 ± 1.2 |
| PTP-SL | 220.6 ± 1.3 |
| PTP1B | 723.9 ± 1.2 |
| SHP-2 | 6896.0 ± 1.2 |
| Data from Xu et al., 2014[3] |
In Vivo Efficacy
In preclinical studies using mouse models of Alzheimer's disease (3xTg-AD mice), administration of this compound has been shown to reverse cognitive deficits.[1][10] A single intraperitoneal injection of this compound improved performance in cognitive tasks such as the Y-maze and novel object recognition tests.[1] This cognitive improvement was observed without alterations in the levels of beta-amyloid and phospho-tau, suggesting a direct effect on synaptic function.[1]
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | 6- and 12-month-old triple transgenic AD (3xTg-AD) mice | [1][10] |
| Dose | 10 mg/kg | [1][10] |
| Route of Administration | Intraperitoneal (i.p.) | [1][10] |
| Time Before Testing | 3 hours | [1][10] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported, with a key intermediate being 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.[7] A detailed, step-by-step protocol is outlined in the supplementary materials of the foundational paper by Xu et al. (2014). The general synthetic scheme is as follows:
Caption: Simplified workflow for the synthesis of this compound.
A detailed protocol based on the available literature would involve:
-
Nucleophilic Aromatic Substitution: Reaction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene with an amine source to introduce the amino group.
-
Reduction of Nitro Groups: The nitro groups are reduced to amines.
-
Formation of the Pentathiepin Ring: The resulting aniline derivative is reacted with elemental sulfur in the presence of a base to form the benzopentathiepin ring.
-
Salt Formation: The final compound is converted to its hydrochloride salt for improved solubility and stability.
For precise, replicable details, including reagents, stoichiometry, reaction conditions, and purification methods, consulting the supplementary information of Xu et al., 2014 is highly recommended.[10]
In Vitro STEP Inhibition Assay
This protocol is a generalized procedure based on published methods.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against STEP.
Materials:
-
Recombinant human STEP protein
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant STEP protein, and the diluted this compound (or DMSO for control).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pNPP to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The rate of pNPP hydrolysis is proportional to STEP activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro STEP inhibition assay.
In Vivo Cognitive Assessment in a Mouse Model of Alzheimer's Disease
This protocol is a generalized procedure based on published studies.[1][10]
Objective: To evaluate the effect of this compound on cognitive function in 3xTg-AD mice.
Animals: 6- or 12-month-old 3xTg-AD mice and wild-type littermates.
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the vehicle to the control group.
-
Conduct behavioral testing 3 hours after the injection.
Y-Maze Test for Spatial Working Memory:
-
The Y-maze consists of three arms of equal length.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of alternation is indicative of improved spatial working memory.
Conclusion
This compound is a promising small molecule inhibitor of STEP with a novel chemical scaffold and a distinct mechanism of action. Its ability to reverse cognitive deficits in preclinical models of Alzheimer's disease highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and clinical utility of this compound and its analogs. Researchers are encouraged to consult the primary literature for more detailed experimental procedures.
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 4. A new synthetic varacin analogue, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound), decreased hereditary catalepsy and increased the BDNF gene expression in the hippocampus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound): Comparison with Classical Antidepressants | Sciact - научная деятельность [sciact.nioch.nsc.ru]
- 9. benthamscience.com [benthamscience.com]
- 10. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of TC-2153 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo administration of the Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor, TC-2153, in mice. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various neurological and psychiatric disease models.
Introduction
This compound is a selective inhibitor of the brain-specific enzyme STEP.[1][2] Elevated STEP activity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and seizure disorders.[1][3][4] By inhibiting STEP, this compound has been shown to reverse cognitive deficits, reduce seizure severity, and modulate synaptic plasticity in mouse models of these conditions.[1][3][5] These notes provide detailed protocols for acute and chronic administration of this compound, along with expected outcomes and relevant signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Mouse Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Cognitive Function | 3xTg-AD | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of cognitive deficits in Y-maze and novel object recognition tasks.[6] | [5][6] |
| Seizure Severity | Kainic Acid-induced Seizures | 10 mg/kg | i.p. | Significant reduction in seizure severity, with a more pronounced effect in female mice.[1] | [1] |
| STEP Substrate Phosphorylation | Wild-type (C57BL/6J) | 10 mg/kg | i.p. | Increased tyrosine phosphorylation of GluN2B, Pyk2, and ERK1/2 in the cortex.[5] | [5] |
| Antidepressant-like Effect | Wild-type | 20 mg/kg | i.p. (daily for 7 days) | Demonstrated antidepressant-like effects in the forced swim test.[2] | [2] |
| 5-HT2A Receptor Activity | Wild-type | 10 mg/kg and 20 mg/kg | Oral (p.o.) | Inhibition of 5-HT2A receptor functional activity.[2] | [2] |
Table 2: Effects of this compound on STEP Substrate Phosphorylation In Vivo
| Substrate | Phosphorylation Site | Fold Increase (10 mg/kg this compound) | Tissue | Time Point | Reference |
| GluN2B | Y1472 | ~1.66 | Cortex | 3 hours post-injection | [5] |
| Pyk2 | Y402 | ~1.80 | Cortex | 3 hours post-injection | [5] |
| ERK1/2 | Y204/187 | ~2.52 | Cortex | 3 hours post-injection | [5] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal (i.p.) Administration of this compound for Seizure Studies
This protocol is adapted from studies investigating the anti-convulsant effects of this compound.[1]
Materials:
-
This compound (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Kainic Acid (KA)
-
Adult C57BL/6J mice (8-12 weeks old)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume of 10 µL/g body weight, dilute the stock solution in sterile saline to achieve a final concentration of 1 mg/mL this compound in 2.8% DMSO in saline.[1]
-
The vehicle control solution should be 2.8% DMSO in sterile saline.[1]
-
-
Administration:
-
Administer this compound solution (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection to adult male and female C57BL/6J mice.[1]
-
-
Induction of Seizures:
-
Three hours after the this compound or vehicle injection, administer kainic acid (30 mg/kg, i.p.) to induce seizures.[1]
-
-
Monitoring and Analysis:
-
Monitor the mice for behavioral seizures for at least 2 hours post-KA injection, scoring the seizure severity using a modified Racine scale.[1]
-
At the end of the experiment, tissues can be collected for further analysis, such as immunoblotting for STEP substrates.
-
Protocol 2: Chronic Intraperitoneal (i.p.) Administration of this compound for Antidepressant Studies
This protocol is based on studies evaluating the antidepressant-like effects of this compound.[2]
Materials:
-
This compound
-
Vehicle (e.g., saline, 2.8% DMSO in saline)
-
Adult mice
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1 to a final concentration for a 20 mg/kg dose.
-
-
Administration:
-
Administer this compound (20 mg/kg) or vehicle control via i.p. injection once daily for 7 consecutive days.[2]
-
-
Behavioral Testing:
-
Tissue Collection:
-
After behavioral testing, brain regions such as the hippocampus and frontal cortex can be dissected for analysis of protein levels (e.g., 5-HT2A receptor) or mRNA levels.[2]
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for acute this compound administration in a seizure model.
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Battle Against Alzheimer's: New Candidate for an Effective Drug | IBTimes UK [ibtimes.co.uk]
- 4. newsweek.com [newsweek.com]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
Application Notes: TC-2153 for Alzheimer's Disease Research in Mouse Models
Introduction
TC-2153 is a selective, cell-permeable inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5.[1][2] STEP is a neuron-specific phosphatase that is implicated in the regulation of synaptic function and plasticity.[3] In the context of Alzheimer's disease (AD), STEP activity is elevated, leading to the dephosphorylation of key synaptic proteins, which disrupts synaptic function and contributes to cognitive deficits.[1][3] this compound has emerged as a valuable research tool for investigating the therapeutic potential of STEP inhibition. By forming a reversible covalent bond with the catalytic cysteine residue of STEP, this compound effectively blocks its enzymatic activity.[4] Studies in transgenic mouse models of AD, such as the 3xTg-AD mouse, have demonstrated that this compound can reverse cognitive deficits, suggesting that STEP is a viable therapeutic target for AD.[1][4]
These application notes provide an overview of the mechanism of action of this compound, a summary of key in vivo data, and detailed protocols for its use in preclinical AD mouse model studies.
Mechanism of Action: Reversing Synaptic Dysfunction
In the Alzheimer's disease brain, the accumulation of amyloid-beta (Aβ) oligomers leads to a sustained increase in the activity of STEP.[5] Activated STEP dephosphorylates and inactivates critical synaptic proteins, including the NMDA receptor subunit GluN2B (at Tyr1472) and the kinases ERK1/2 (at Tyr204/187) and Pyk2 (at Tyr402).[1][4] This cascade disrupts synaptic plasticity, weakens synaptic strength, and ultimately contributes to the cognitive impairments characteristic of AD.[6][7]
This compound acts as a potent STEP inhibitor (IC50 = 24.6 nM).[1][3] By inhibiting STEP, this compound prevents the dephosphorylation of its substrates. This leads to an increase in the tyrosine phosphorylation of GluN2B, ERK1/2, and Pyk2, thereby restoring their normal function, rescuing synaptic plasticity, and improving cognitive performance in AD mouse models.[1][5]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative effects of this compound administration in the 3xTg-AD mouse model, a commonly used transgenic model that develops both amyloid-beta plaques and tau pathology.[8]
Table 1: Cognitive Improvement in 3xTg-AD Mice (Y-Maze Task)
This table shows the effect of a single intraperitoneal (i.p.) injection of this compound on spatial working memory, as measured by the percentage of spontaneous alternations in the Y-maze task. Data is derived from studies on 6-month-old male mice.[1]
| Group | Treatment (10 mg/kg, i.p.) | N | Spontaneous Alternation (%) |
| Wild-Type (WT) | Vehicle | 20 | 74.98 ± 2.19 |
| Wild-Type (WT) | This compound | 20 | 73.45 ± 3.19 |
| 3xTg-AD | Vehicle | 11 | 58.94 ± 2.46 |
| 3xTg-AD | This compound | 11 | 71.13 ± 4.58 |
| p<0.05 compared to Vehicle-treated 3xTg-AD group. |
Table 2: Modulation of STEP Substrate Phosphorylation In Vitro
This table illustrates the dose-dependent effect of this compound on the tyrosine phosphorylation of key STEP substrates in primary cortical neuron cultures.[4]
| Substrate | Phosphorylation Site | Treatment (1 µM this compound) | Fold Change vs. Vehicle (Mean ± SEM) |
| GluN2B | Tyr1472 | 1 hr | 2.07 ± 0.15 |
| Pyk2 | Tyr402 | 1 hr | 1.81 ± 0.21 |
| ERK1/2 | Tyr204/187 | 1 hr | 2.39 ± 0.18 |
| p<0.001 compared to vehicle-treated controls. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of studies using this compound. The following protocols are based on established procedures for testing cognitive function and biochemical analysis in AD mouse models.[1][4]
Protocol 1: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to mice for behavioral and biochemical studies.
-
Materials:
-
This compound hydrochloride
-
Vehicle solution: 0.9% saline
-
Sterile 1 mL syringes with 27-gauge needles
-
3xTg-AD mice and wild-type littermate controls
-
-
Procedure:
-
Prepare a stock solution of this compound. For a 10 mg/kg dose in a 25g mouse, a common injection volume is 100 µL. Therefore, prepare a 2.5 mg/mL solution.
-
To prepare, dissolve this compound in 0.9% saline. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Weigh each mouse to calculate the precise injection volume (e.g., for a 25g mouse, inject 100 µL of the 2.5 mg/mL solution).
-
Administer the calculated volume of this compound solution or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage and leave undisturbed for the 3-hour pre-treatment period before commencing behavioral testing.[4]
-
Protocol 2: Y-Maze Test for Spatial Working Memory
This task assesses short-term spatial working memory by monitoring the mouse's tendency to explore novel arms of the maze.[1]
-
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) positioned at 120° angles from each other.
-
-
Procedure:
-
Three hours post-injection with this compound or vehicle, place the mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using overhead video tracking software. An arm entry is defined as all four paws entering the arm.
-
A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., A, B, C or C, B, A).
-
Calculate the percentage of spontaneous alternations as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100.
-
Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Protocol 3: Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the innate preference of mice to explore a novel object more than a familiar one.[4]
-
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (Familiar Objects A and B) and one set of novel objects (Novel Object C). Objects should be of similar size but different shapes and textures.
-
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Inject the mouse with this compound (10 mg/kg) or vehicle.
-
Three hours post-injection, place two identical objects (A and A) in the arena.
-
Place the mouse in the arena and allow it to explore for 10 minutes.
-
-
Testing (Day 3):
-
24 hours after the training phase, place one familiar object (A) and one novel object (C) in the same locations as before.
-
Allow the mouse to explore the arena for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards it.
-
-
Calculate the Discrimination Index (DI) as: [(Time with Novel Object) - (Time with Familiar Object)] / (Total Exploration Time). A higher DI indicates better recognition memory.
-
Protocol 4: Western Blot for STEP Substrate Phosphorylation
This protocol is used to quantify changes in the phosphorylation status of STEP substrates in brain tissue following this compound treatment.[4][9]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-GluN2B (Y1472), anti-p-ERK1/2, anti-total GluN2B, anti-total ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Protein electrophoresis and transfer equipment.
-
Chemiluminescence detection reagents and imaging system.
-
-
Procedure:
-
Following behavioral testing (or 3 hours post-injection if no behavior is performed), euthanize the mice and rapidly dissect the hippocampus and frontal cortex on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-GluN2B) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then normalize to a loading control like GAPDH.[4]
-
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Implication of STEP in Synaptic Plasticity and Cognitive Impairments in Alzheimer’s Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. voanews.com [voanews.com]
- 7. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 8. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
Application of TC-2153 in Epilepsy Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-2153 is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase implicated in various neurological disorders.[1] While initial hypotheses suggested that STEP inhibition might increase seizure activity due to its role in synaptic strengthening, recent studies have surprisingly demonstrated the anti-convulsant effects of this compound in preclinical epilepsy models.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in epilepsy research, with a focus on the kainic acid (KA)-induced seizure model.
The primary mechanism of this compound's anti-seizure effect is attributed to its ability to decrease the intrinsic excitability of hippocampal neurons, a novel function for a STEP inhibitor.[2][5] This effect is associated with a reduction in the hyperpolarization-activated current (Ih).[5] Notably, the efficacy of this compound exhibits a sex-dependent difference, with female mice showing a more pronounced reduction in seizure severity, an effect that is abolished by ovariectomy, suggesting an interaction with female sex hormones.[2][5]
Data Presentation
In Vivo Efficacy of this compound in the Kainic Acid (KA)-Induced Seizure Model
The following table summarizes the quantitative data on the effect of this compound on seizure severity in C57BL/6J mice.
| Animal Model | Treatment Group | Seizure Severity (Cumulative Score) | Percentage of Mice Reaching Stage 5 Seizure | Percentage of Mice with Lethality (Stage 6) | Key Findings | Reference |
| Male C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | Mean score available in primary literature | ~46% | ~38% | This compound significantly reduces seizure severity at 90-120 minutes post-KA injection. | [6] |
| This compound (10 mg/kg, i.p.) | Significantly reduced vs. vehicle | ~14% | ~14% | [6] | ||
| Female C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | Mean score available in primary literature | ~50% | ~42% | This compound shows a more pronounced and sustained reduction in seizure severity in female mice compared to males. | [6] |
| This compound (10 mg/kg, i.p.) | Significantly reduced vs. vehicle | ~17% | ~8% | [6] | ||
| Ovariectomized (OVX) Female C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | No significant difference vs. This compound | ~83% | Not specified | The anti-seizure effect of this compound is abolished in ovariectomized female mice, indicating a role for female sex hormones. | [6] |
| This compound (10 mg/kg, i.p.) | No significant difference vs. vehicle | ~86% | Not specified | [6] |
In Vitro Effects of this compound on Hippocampal Neurons
This table outlines the observed effects of this compound on the electrophysiological properties of cultured hippocampal neurons.
| Preparation | Treatment | Effect on Resting Membrane Potential | Effect on Firing Rate | Effect on Sag Voltage and Ih Current | Key Findings | Reference |
| Cultured Rat Hippocampal Pyramidal Neurons | This compound (10 µM) | Hyperpolarization | Decreased | Decreased | This compound reduces the intrinsic excitability of hippocampal neurons. | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in reducing neuronal excitability and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound in reducing seizure severity.
Caption: Experimental workflow for in vivo testing of this compound.
Experimental Protocols
In Vivo Kainic Acid (KA)-Induced Seizure Model
Objective: To assess the anti-convulsant efficacy of this compound in a chemically-induced seizure model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Kainic acid (KA)
-
Adult male, female, and/or ovariectomized female C57BL/6J mice (8-12 weeks old)
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to experimentation.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in sterile 0.9% saline to a final concentration of 2.8% DMSO. The final concentration of this compound should be such that a 10 mg/kg dose can be administered in a reasonable injection volume (e.g., 10 ml/kg).
-
Prepare a vehicle control solution of 2.8% DMSO in sterile 0.9% saline.
-
-
Kainic Acid Formulation: Dissolve KA in sterile 0.9% saline to a concentration that allows for a 30 mg/kg injection volume.
-
Experimental Groups: Divide mice into treatment (this compound) and control (vehicle) groups.
-
This compound/Vehicle Administration: Administer a single i.p. injection of this compound (10 mg/kg) or vehicle to the respective groups.[6]
-
Waiting Period: Return the animals to their cages and wait for 3 hours to allow for drug distribution.[6]
-
Seizure Induction: After the 3-hour waiting period, administer a single i.p. injection of KA (30 mg/kg) to all mice.[6]
-
Behavioral Monitoring:
-
Immediately after KA injection, begin continuous observation of each mouse for behavioral seizures for a period of at least 2 hours.
-
Score the seizure severity at regular intervals (e.g., every 10 minutes) using a modified Racine scale:
-
Stage 1: Immobility
-
Stage 2: Forelimb and/or tail extension
-
Stage 3: Rearing and falling
-
Stage 4: Continuous rearing and falling
-
Stage 5: Generalized tonic-clonic seizures
-
Stage 6: Death
-
-
-
Data Analysis:
-
Calculate the cumulative seizure score for each animal over the observation period.
-
Determine the percentage of animals in each group that reach Stage 5 seizures.
-
Record the mortality rate (Stage 6) for each group.
-
Compare the seizure scores between the this compound and vehicle groups using appropriate statistical tests (e.g., Mann-Whitney U-test).
-
In Vitro Electrophysiology on Cultured Hippocampal Neurons
Objective: To determine the effect of this compound on the intrinsic excitability of hippocampal neurons.
Materials:
-
Primary rat hippocampal neuronal cultures (DIV 8-10)
-
This compound
-
DMSO
-
External recording solution (containing synaptic blockers such as CNQX, AP5, and bicuculline)
-
Internal patch pipette solution
-
Patch-clamp electrophysiology setup (amplifier, digitizer, microscope, micromanipulators)
Procedure:
-
Cell Culture: Culture primary hippocampal neurons on coverslips according to standard protocols.
-
This compound Application:
-
Prepare a 10 µM solution of this compound in the external recording solution with a final DMSO concentration of 0.1% or less.
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
Pre-treat the cultured neurons with either the this compound solution or the vehicle control for 1 hour prior to recording.[6]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with treated neurons to the recording chamber and perfuse with the corresponding external solution (with or without this compound).
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
To measure intrinsic excitability: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials. Measure the number of action potentials at each current step.
-
To measure Ih and sag voltage: In current-clamp mode, inject a series of hyperpolarizing current steps. Measure the voltage sag (the difference between the peak and steady-state voltage during the hyperpolarizing step). The underlying current (Ih) can be measured in voltage-clamp mode.
-
-
Data Analysis:
-
Compare the firing frequency, resting membrane potential, sag voltage, and Ih current amplitude between this compound-treated and vehicle-treated neurons using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound Surprisingly Silences Seizure Severity in Mice | Technology Networks [technologynetworks.com]
- 5. STEP Regulation of Seizure Thresholds in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-2153 in Cognitive Improvement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing TC-2153 in cognitive improvement studies. The information is based on foundational research into this selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).
Introduction
This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel and specific inhibitor of the protein tyrosine phosphatase STEP.[1][2] Elevated STEP activity is implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][2][3] STEP negatively regulates synaptic strengthening by dephosphorylating key signaling proteins, such as the NMDA receptor subunit GluN2B and the kinase ERK1/2.[1][4] By inhibiting STEP, this compound enhances the phosphorylation of these substrates, thereby reversing synaptic deficits and improving cognitive function in preclinical models.[1][2]
Mechanism of Action
This compound acts as a potent and selective inhibitor of STEP, with a reported IC50 of 24.6 nM.[1][2] It forms a reversible covalent bond with the catalytic cysteine residue within the STEP active site.[1][2] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, which are crucial for synaptic plasticity and memory formation.[1][2] The primary targets of STEP that are affected by this compound include:
-
GluN2B: A subunit of the NMDA receptor, critical for synaptic plasticity.
-
ERK1/2: A key kinase in signaling pathways for learning and memory.
-
Pyk2: A tyrosine kinase involved in synaptic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 vs. STEP | 24.6 nM | In vitro phosphatase assay | [1][2] |
| Effective Concentration | 0.05 - 10 µM | Increased phosphorylation of STEP substrates in cortical neuronal cultures | [1] |
| Cytotoxicity (LDH release) | No significant effect up to 100 µM | Cortical neuronal cultures (up to 48h) | [1] |
Table 2: In Vivo Dosage and Administration for Cognitive Improvement in Animal Models
| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| 3xTg-AD Mice (6 & 12 months old) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Reversed cognitive deficits in Y-maze and Novel Object Recognition tasks. | [1] |
| Aged Sprague-Dawley Rats (20-22 months old) | 10 mg/kg | Not specified | Not specified | Improved performance in the delayed alternation T-maze memory task. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in preclinical cognitive studies.
Caption: STEP Signaling Pathway and this compound Mechanism of Action.
References
- 1. voanews.com [voanews.com]
- 2. business-standard.com [business-standard.com]
- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
Application Notes and Protocols: Western Blot Analysis of STEP Phosphorylation Following TC-2153 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5, is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity.[1][2] It does so by dephosphorylating and inactivating key signaling proteins such as the kinases ERK1/2, Fyn, and Pyk2, as well as subunits of glutamate receptors like GluN2B of the NMDA receptor.[1][3][4] Elevated STEP activity has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, making it a promising therapeutic target.[3][4][5]
TC-2153 is a novel and selective inhibitor of STEP.[3][6] Its mechanism of action involves the formation of a reversible covalent bond with a cysteine residue in the catalytic site of STEP, thereby inhibiting its phosphatase activity.[3][7] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, which can, in turn, reverse cognitive deficits observed in preclinical models of Alzheimer's disease.[3][4]
These application notes provide a detailed protocol for performing Western blot analysis to quantify the phosphorylation of STEP substrates in response to this compound treatment. This method is essential for researchers studying the efficacy of STEP inhibitors and their downstream signaling effects.
Signaling Pathway of STEP and Inhibition by this compound
The following diagram illustrates the signaling pathway regulated by STEP and the mechanism of inhibition by this compound.
Caption: STEP dephosphorylates and inactivates key signaling molecules. This compound inhibits STEP, leading to the accumulation of the active, phosphorylated forms of its substrates.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on the phosphorylation of STEP substrates.
Materials and Reagents
-
Cell Culture: Neuronal cell cultures (e.g., primary cortical or hippocampal neurons) or tissue lysates from animal models.
-
This compound: (Sigma-Aldrich or equivalent). Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8][9]
-
Primary Antibodies:
-
Rabbit anti-phospho-GluN2B (Tyr1472)
-
Rabbit anti-phospho-Pyk2 (Tyr402)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-GluN2B
-
Mouse anti-total-Pyk2
-
Mouse anti-total-ERK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Caption: Workflow for Western blot analysis of protein phosphorylation after this compound treatment.
Detailed Procedure
-
Cell or Tissue Treatment:
-
For in vitro studies, treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[3][10]
-
For in vivo studies, administer this compound (e.g., 10 mg/kg, i.p.) to animals and collect brain tissue (e.g., hippocampus, cortex) after a specified time (e.g., 3 hours).[10][11]
-
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., GAPDH or β-actin).
-
Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
-
Data Presentation
The following tables present hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of STEP substrates.
Table 1: In Vitro Analysis of STEP Substrate Phosphorylation in Neuronal Cultures
| Treatment Group | p-GluN2B (Tyr1472) (Fold Change vs. Vehicle) | p-Pyk2 (Tyr402) (Fold Change vs. Vehicle) | p-ERK1/2 (Thr202/Tyr204) (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (0.1 µM) | 1.45 ± 0.20 | 1.38 ± 0.18 | 1.52 ± 0.21 |
| This compound (1 µM) | 2.10 ± 0.25 | 1.95 ± 0.22 | 2.25 ± 0.28 |
| This compound (10 µM) | 2.05 ± 0.23 | 1.90 ± 0.20 | 2.18 ± 0.26 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: In Vivo Analysis of STEP Substrate Phosphorylation in Mouse Hippocampus
| Treatment Group | p-GluN2B (Tyr1472) (Fold Change vs. Vehicle) | p-Pyk2 (Tyr402) (Fold Change vs. Vehicle) | p-ERK1/2 (Thr202/Tyr204) (Fold Change vs. Vehicle) |
| Vehicle | 1.00 ± 0.18 | 1.00 ± 0.20 | 1.00 ± 0.15 |
| This compound (10 mg/kg) | 1.85 ± 0.22 | 1.75 ± 0.25 | 1.98 ± 0.24** |
| *Data are presented as mean ± SEM. *p < 0.01 compared to vehicle control. |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize Western blot analysis for studying the impact of this compound on STEP-mediated signaling pathways. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of STEP inhibition as a therapeutic strategy for neurological disorders.
References
- 1. Therapeutic Implications for Striatal-Enriched Protein Tyrosine Phosphatase (STEP) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 4. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. voanews.com [voanews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with TC-2153
Audience: Researchers, scientists, and drug development professionals.
Introduction: TC-2153 is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase that plays a crucial role in regulating synaptic function and neuronal plasticity.[1][2] STEP is known to dephosphorylate and inactivate key signaling proteins, including the NMDA receptor subunit GluN2B, and kinases such as ERK1/2 and Fyn, thereby negatively regulating synaptic strength.[2] Elevated STEP activity has been implicated in the pathophysiology of several neurological and neuropsychiatric disorders, including Alzheimer's disease.[2][3]
The inhibitor, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound), forms a reversible covalent bond with the catalytic cysteine residue of STEP, effectively inhibiting its function.[2][4] This leads to an increase in the tyrosine phosphorylation of STEP substrates, which can reverse cognitive deficits in animal models of Alzheimer's disease.[4][5] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal excitability and synaptic transmission.
Mechanism of Action
This compound is a selective inhibitor of two active STEP isoforms, STEP₄₆ and STEP₆₁, with an IC₅₀ of 24.6 nM.[2][6] By inhibiting STEP, this compound prevents the dephosphorylation of key neuronal substrates. This leads to increased phosphorylation of targets like the GluN2B subunit of the NMDA receptor and kinases ERK1/2 and Pyk2.[2][4] While initially recognized for its role in strengthening excitatory synaptic transmission, recent studies have revealed that this compound also acts to decrease intrinsic neuronal excitability by modulating hyperpolarization-activated currents (Ih).[1][6][7] This dual action makes it a valuable tool for studying the complex regulation of neuronal function.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on STEP and its downstream targets.
Quantitative Data Summary
The application of this compound has been shown to significantly alter the intrinsic electrophysiological properties of hippocampal pyramidal neurons. The following tables summarize the key findings from whole-cell patch-clamp recordings in cultured neurons.
Table 1: Effect of this compound on Action Potential (AP) Properties
Data derived from cultured hippocampal neurons treated with 10 µM this compound for 1 hour.[6]
| Parameter | Control (DMSO) | This compound (10 µM) | Outcome |
| AP Firing Rate | Normal | Decreased | Reduced neuronal excitability[6] |
| Rheobase Current | Baseline | Increased | Higher current required to elicit AP[6] |
| Interspike Interval (ISI) | Baseline | Increased | Slower firing frequency[6] |
| AP Rise Time | Baseline | Increased | Slower depolarization phase[6] |
| AP Decay Time | Baseline | Increased | Slower repolarization phase[6] |
| AP Half-Width | Baseline | Increased | Broader action potentials[6] |
| fAHP Amplitude | Baseline | Decreased | Reduced fast after-hyperpolarization[6] |
Table 2: Effect of this compound on Hyperpolarization-Activated Currents (Ih) and Membrane Properties
Data derived from cultured hippocampal neurons treated with 10 µM this compound for 1 hour.[6]
| Parameter | Control (DMSO) | This compound (10 µM) | Outcome |
| Resting Membrane Potential | ~ -60 mV | Hyperpolarized | Reduced likelihood of firing[7] |
| Voltage Sag | Prominent | Reduced by 75.2% | Indicates inhibition of Ih current[1][6] |
| Rebound Potential | Prominent | Reduced by 51.6% | Reduced post-hyperpolarization firing[6] |
| Ih Current Density | Baseline | Decreased | Direct evidence of Ih modulation[6][7] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
This protocol is designed for studying the effects of this compound on cultured hippocampal pyramidal neurons.
1. Cell Culture and Drug Application:
-
Culture primary hippocampal neurons from embryonic rats on glass coverslips.
-
Use neurons between 8-10 days in vitro (DIV) for recordings.[7]
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.14%.[6]
-
To inhibit STEP, treat the neuronal cultures with 10 µM this compound for 1 hour prior to recording.[6][7] A vehicle control group should be treated with an equivalent concentration of DMSO (e.g., 0.14%).[6]
2. Electrophysiological Recording:
-
Transfer a coverslip with treated neurons to a recording chamber on an inverted microscope.
-
Perfuse with an external solution containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, adjusted to the appropriate pH and osmolarity.
-
To isolate intrinsic properties, add synaptic transmission blockers to the external solution: 20 µM CNQX, 100 µM DL-AP5, and 20 µM bicuculline.[6]
-
Maintain the recording temperature at 30–32°C.[6]
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate internal solution (e.g., a potassium gluconate-based solution).
-
Establish a whole-cell patch-clamp configuration on a pyramidal neuron.
3. Data Acquisition:
-
Current-Clamp: Hold neurons at -60 mV.[6]
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., 500 ms duration, from -200 pA to +200 pA) to measure voltage sag, rebound potentials, and action potential firing patterns.[6]
-
Voltage-Clamp: To measure Ih currents, hold the neuron and apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -120 mV).[6] Add 0.5 µM TTX to the external solution to block sodium channels.[6]
-
Use an appropriate amplifier (e.g., Multiclamp 700B) and digitizer (e.g., Digidata 1440A) to record data.[6]
Protocol 2: Ex Vivo Acute Hippocampal Slice Recording
This protocol is for investigating network excitability in response to this compound.
1. Slice Preparation and Drug Application:
-
Acutely prepare hippocampal slices (e.g., 300-400 µm thick) from adult mice.
-
Allow slices to recover in artificial cerebrospinal fluid (ACSF) for at least 1 hour.
-
Treat slices with 10 µM this compound or vehicle (DMSO) in ACSF for 1 hour prior to recording or imaging.[6][7]
2. Calcium Imaging (as an alternative to field recordings):
-
Use slices from mice expressing a genetically encoded calcium indicator (e.g., Thy1-GCaMP6s).[6]
-
After treatment, induce neuronal depolarization with a high concentration of potassium chloride (e.g., 15 mM KCl) for 2 minutes.[7]
-
Image the change in GCaMP6s fluorescence in hippocampal subfields (CA1, CA3, DG) to measure overall changes in network excitability.[6]
Protocol 3: In Vivo Administration
This protocol is for studying the behavioral or systemic effects of this compound.
1. Animal and Drug Preparation:
-
Use adult C57BL/6J mice (8-12 weeks old).[6]
-
Prepare this compound for injection at a dose of 10 mg/kg.[6][7]
-
The vehicle control should consist of 2.8% DMSO in saline.[7]
2. Administration and Timing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Conduct behavioral testing or tissue collection 3 hours post-injection. This time point has been shown to be effective for increasing the phosphorylation of STEP substrates in the cortex.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using this compound.
Caption: Workflow for in vitro electrophysiological analysis of this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. voanews.com [voanews.com]
- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 6. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Hippocampal Slices with TC-2153
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the selective Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor, TC-2153, in calcium imaging experiments on acute hippocampal slices. This compound has emerged as a valuable pharmacological tool for investigating neuronal signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptor. By inhibiting STEP, this compound modulates the phosphorylation state of key synaptic proteins, thereby influencing neuronal excitability and calcium dynamics. This document offers detailed protocols for slice preparation, calcium indicator loading, this compound application, and subsequent imaging and data analysis, enabling researchers to effectively probe the effects of STEP inhibition on hippocampal neuron function.
Mechanism of Action of this compound
This compound is a selective inhibitor of STEP, a brain-specific protein tyrosine phosphatase.[1] The STEP61 isoform is predominantly expressed in the hippocampus and cortex.[2] STEP plays a crucial role in regulating synaptic plasticity by dephosphorylating various substrate proteins, including the GluN2B subunit of the NMDA receptor at the Tyrosine-1472 residue, and kinases such as ERK1/2.[3][4] Elevated STEP activity is associated with conditions like Alzheimer's disease and is known to weaken synaptic strength.[5]
By inhibiting STEP, this compound prevents the dephosphorylation of these substrates. This leads to an increase in the tyrosine phosphorylation of GluN2B and ERK1/2.[3] Increased phosphorylation of the GluN2B subunit can modulate NMDA receptor function and downstream signaling cascades.[4] Interestingly, studies have shown that while STEP inhibition can enhance excitatory synaptic currents, this compound treatment has also been observed to decrease overall hippocampal excitability and reduce action potential firing rates in cultured hippocampal neurons.[2][6] This suggests a complex modulatory role of this compound on neuronal intrinsic excitability, making calcium imaging a powerful technique to dissect these effects.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on KCl-induced calcium signals in different regions of acute hippocampal slices from Thy1-GCaMP6s mice. Data is presented as the change in fluorescence normalized to baseline (ΔF/F).
| Hippocampal Region | Treatment Group | Mean ΔF/F (± STDEV) |
| Dentate Gyrus (DG) | DMSO + KCl | 3.5 (± 0.8) |
| This compound + KCl | 2.2 (± 0.6) | |
| CA1 | DMSO + KCl | 3.2 (± 0.7) |
| This compound + KCl | 2.0 (± 0.5) | |
| CA3 | DMSO + KCl | 3.8 (± 1.0) |
| This compound + KCl | 2.5 (± 0.7)* |
*p<0.05, ***p<0.005 compared to DMSO + KCl. Data extracted from Walters et al., 2022.[6]
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology and imaging.[7]
Materials:
-
Slicing Solution (Ice-cold and oxygenated): 220 mM Sucrose, 26 mM NaHCO₃, 3 mM KCl, 1.5 mM NaH₂PO₄, 6 mM MgSO₄, 10 mM Glucose, 0.2 mM CaCl₂. Equilibrated with 95% O₂/5% CO₂.
-
Artificial Cerebrospinal Fluid (aCSF; oxygenated): 126 mM NaCl, 26 mM NaHCO₃, 10 mM Glucose, 3 mM KCl, 2 mM CaCl₂, 1.5 mM NaH₂PO₄, 1 mM MgSO₄. Equilibrated with 95% O₂/5% CO₂.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the mouse (e.g., C57BL/6J, 6-8 weeks old) according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Glue a brain block onto the vibratome stage and prepare 350 µm thick coronal hippocampal slices.
-
Transfer the slices to a recovery chamber containing aCSF at 35°C for at least 60 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 30 minutes before proceeding with dye loading.
Protocol 2: Fluo-4 AM Loading for Calcium Imaging
This protocol describes the loading of the calcium-sensitive dye Fluo-4 AM into the prepared hippocampal slices.[4]
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
DMSO (Dimethyl sulfoxide)
-
Pluronic F-127 (20% solution in DMSO)
-
Oxygenated aCSF
Procedure:
-
Prepare a stock solution of Fluo-4 AM by dissolving 50 µg in 50 µL of DMSO.
-
To facilitate dye loading, add Pluronic F-127 to the Fluo-4 AM stock solution at a final concentration of 1%. Sonicate for 15 minutes.
-
Transfer the hippocampal slices to a small incubation chamber.
-
Bath apply the Fluo-4 AM solution to the aCSF in the incubation chamber to a final concentration of 10 µM.
-
Incubate the slices in the dye solution for 45-75 minutes at room temperature, protected from light. Ensure continuous oxygenation of the aCSF.
-
After incubation, transfer the slices back to fresh, oxygenated aCSF to allow for de-esterification of the dye for at least 30 minutes before imaging.
Protocol 3: this compound Application and Calcium Imaging
This protocol outlines the application of this compound and subsequent calcium imaging of neuronal activity.
Materials:
-
This compound hydrochloride
-
DMSO
-
Prepared hippocampal slices loaded with Fluo-4 AM
-
Perfusion system
-
Upright or inverted fluorescence microscope equipped for calcium imaging (e.g., with a 20x water-immersion objective)
-
Light source with appropriate filters for Fluo-4 (Excitation: ~488 nm, Emission: ~520 nm)
-
Digital camera for image acquisition
-
Image acquisition and analysis software
-
High Potassium (KCl) aCSF (e.g., 15 mM KCl) for stimulation
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 µM working solution, a 10 mM stock in DMSO is convenient. Store the stock solution at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Incubation: Incubate the Fluo-4 AM loaded slices in aCSF containing either 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour prior to imaging.[6]
-
Imaging Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Baseline Imaging: Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Stimulation and Recording: To evoke neuronal activity, switch the perfusion to aCSF containing a high concentration of KCl (e.g., 15 mM).[6] Record the changes in fluorescence intensity over time.
-
Image Acquisition: Capture time-lapse images at a suitable frame rate (e.g., 1-10 Hz) to resolve the calcium transients.
Protocol 4: Data Analysis
This protocol provides a general workflow for analyzing the acquired calcium imaging data.
Procedure:
-
Region of Interest (ROI) Selection: Using image analysis software, draw ROIs around the cell bodies of individual neurons in the hippocampus (e.g., in the CA1, CA3, and dentate gyrus regions).
-
Fluorescence Intensity Measurement: For each ROI, measure the average fluorescence intensity (F) for each frame of the time-lapse recording.
-
Calculation of ΔF/F: Normalize the fluorescence changes to the baseline fluorescence using the formula: ΔF/F = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence (averaged over a period before stimulation).
-
Quantification of Calcium Transients: From the ΔF/F traces, quantify key parameters of the calcium transients, such as peak amplitude, rise time, and decay time.
-
Statistical Analysis: Compare the parameters of the calcium transients between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The protocols and data presented here provide a robust framework for investigating the effects of the STEP inhibitor this compound on calcium signaling in hippocampal neurons. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the role of STEP in neuronal function and its potential as a therapeutic target in various neurological disorders. The provided diagrams and quantitative summary serve as a quick reference to the underlying mechanism and expected outcomes of these experiments.
References
- 1. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 2. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The spatio-temporal properties of calcium transients in hippocampal pyramidal neurons in vitro [frontiersin.org]
- 4. NR2B-NMDA receptor mediated modulation of the tyrosine phosphatase STEP regulates glutamate induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcamp6f.com [gcamp6f.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scientifica.uk.com [scientifica.uk.com]
Troubleshooting & Optimization
TC-2153 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of TC-2153 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] To facilitate dissolution, sonication may be required.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A3: While this compound is reported to have "reasonable solubility" in aqueous solutions, it is generally not recommended to dissolve it directly in aqueous buffers or media at high concentrations due to its hydrophobic nature.[1] For in vitro and in vivo experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.
Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A4: The tolerance to DMSO varies between cell lines. However, a final DMSO concentration of 0.1% is generally considered safe for most cell lines.[3] Many studies with this compound have successfully used final DMSO concentrations of 0.1% to 0.5% without observing significant cytotoxicity.[4][5] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q5: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q6: How does the presence of reducing agents like DTT or GSH affect this compound?
A6: The inhibitory activity of this compound on its target, STEP, can be significantly reduced in the presence of reducing agents like dithiothreitol (DTT) or glutathione (GSH).[1] This is because this compound forms a reversible covalent bond with a cysteine residue in the active site of STEP, and this interaction can be disrupted by reducing agents.[1] It is crucial to consider this when designing enzymatic assays.
Solubility and Stability Data
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Remarks |
| DMSO | ≥ 100 mg/mL[1] | Sonication may be required for complete dissolution. |
| Ethanol | Sparingly soluble | Quantitative data is not readily available. It is recommended to test solubility empirically starting with low concentrations. |
| Water/PBS | Poorly soluble | Described as having "reasonable solubility" at low micromolar concentrations when diluted from a DMSO stock.[1] Prone to precipitation at higher concentrations. |
Table 2: Stability and Storage of this compound Solutions
| Solution Type | Storage Temperature | Stability Duration | Recommendations |
| DMSO Stock | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock | -20°C | Up to 1 month[2] | Suitable for short-term storage. |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment | Due to lower stability in aqueous environments, it is not recommended to store working solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or buffer to 37°C.
-
Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed media to achieve the final desired concentration. Ensure that the final concentration of DMSO in the media is non-toxic to the cells (typically ≤ 0.5%).
-
Application: Add the final working solution to the cells immediately after preparation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound's solubility limit in the aqueous solution has been exceeded. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Increase the final percentage of DMSO slightly, ensuring it remains within the tolerated range for your cells.- Prepare the working solution by adding the DMSO stock drop-wise to the vortexing aqueous solution to facilitate mixing.- Consider using a surfactant like Tween-80 or Pluronic F-68 in your buffer (for non-cell-based assays). |
| Inconsistent or no biological activity observed | - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.- Presence of reducing agents: DTT or GSH in the assay buffer is interfering with the compound's activity. | - Use a fresh aliquot of the stock solution for each experiment.- If possible, remove or reduce the concentration of reducing agents from your assay buffer. If they are essential, be aware that the apparent potency of this compound will be lower. |
| Cell toxicity observed at expected non-toxic concentrations | The specific cell line is highly sensitive to DMSO. | - Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell line.- Reduce the final concentration of DMSO in your working solution to the lowest possible level that maintains this compound solubility. |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the STEP signaling pathway targeted by this compound and a typical experimental workflow for its use.
Caption: Inhibition of STEP by this compound prevents the dephosphorylation of its substrates.
Caption: A typical workflow for using this compound in cell-based experiments.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-Target Effects of TC-2153 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of TC-2153 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP), also known as PTPN5.[1][2] It forms a reversible covalent bond with a cysteine residue in the catalytic domain of STEP, thereby inhibiting its phosphatase activity.[3][4] The inhibition of STEP leads to increased tyrosine phosphorylation of its downstream substrates, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[2][3][5]
Q2: What are the known or suspected off-target effects of this compound?
While this compound is reported to be a selective STEP inhibitor, potential off-target effects have been noted, particularly at higher concentrations. One study suggested that at a concentration of 10 µM, a decrease in the tyrosine phosphorylation of STEP substrates might be due to off-target effects on other regulatory protein tyrosine phosphatases (PTPs).[3] Additionally, this compound has been shown to decrease the hyperpolarization-induced current (Ih) in hippocampal neurons, an effect described as "unexpected" and potentially indicative of a novel mechanism or off-target interaction.[2][6] It also has been shown to inhibit the functional activity of 5-HT2A receptors.[1][7]
Q3: How can I differentiate between on-target STEP inhibition and potential off-target effects in my experiments?
To distinguish between on-target and off-target effects, researchers can perform several control experiments:
-
Use STEP knockout (KO) models: A critical experiment involves treating cells or tissues from STEP KO animals with this compound. If the observed effect persists in the absence of STEP, it is likely an off-target effect.[3][5][8]
-
Vary the concentration of this compound: On-target effects should be observed at concentrations consistent with the IC50 of this compound for STEP (24.6 nM).[3][4] Effects that only appear at significantly higher concentrations are more likely to be off-target.
-
Rescue experiments: If possible, overexpressing a this compound-insensitive mutant of STEP could help determine if the effects of the compound are specifically mediated through STEP.
-
Evaluate other PTPs: If an unexpected phenotype is observed, consider performing kinase or phosphatase profiling assays to screen for activity against a broader panel of related enzymes.
Q4: What is the recommended concentration range for using this compound in vitro and in vivo?
-
In vitro: Concentrations ranging from 1 µM to 10 µM have been used in primary neuronal cultures to observe an increase in the tyrosine phosphorylation of STEP substrates.[2][3]
-
In vivo: A dose of 10 mg/kg has been shown to be effective in increasing the phosphorylation of STEP substrates in the cortex and hippocampus of mice.[2][3]
It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on the phosphorylation of ERK1/2 after this compound treatment. | 1. Inactive compound. 2. Insufficient concentration. 3. Cell/tissue type does not express STEP. 4. Issues with antibody for Western blotting. | 1. Verify the integrity and activity of the this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm STEP expression in your experimental model using Western blot or qPCR. 4. Validate the phospho-ERK1/2 antibody with a known positive control. |
| Unexpected changes in cell viability or morphology. | 1. Off-target cytotoxicity at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., LDH release or MTT assay) with a range of this compound concentrations.[3] 2. Ensure the final solvent concentration is consistent across all conditions and below toxic levels. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation or administration. | 1. Standardize cell seeding density, passage number, and treatment duration. 2. Prepare fresh this compound solutions for each experiment from a validated stock. |
| Decrease in substrate phosphorylation at high this compound concentrations. | Potential off-target inhibition of upstream kinases or activation of other phosphatases.[3] | This may represent an "inverted-U" dose-response curve.[3] Characterize this effect and consider using a lower, more specific concentration of this compound for subsequent experiments. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | System | Reference |
| IC50 for STEP | 24.6 nM | In vitro enzyme assay | [3][4] |
| Effective Concentration (In Vitro) | 1 - 10 µM | Primary cortical neuronal culture | [2][3] |
| Effective Dose (In Vivo) | 10 mg/kg | Mice | [2][3] |
Table 2: Effects of this compound on Neuronal Excitability
| Parameter | Effect of this compound (10 µM) | System | Reference |
| Voltage Sag | Reduced by 75.2% | Cultured hippocampal neurons | [2] |
| Rebound Potentials | Reduced by 51.6% | Cultured hippocampal neurons | [2] |
| Hyperpolarization-induced Current (Ih) | Decreased | Cultured hippocampal neurons | [2] |
Experimental Protocols
1. Western Blotting for Phospho-ERK1/2
This protocol is for detecting changes in the phosphorylation of ERK1/2 in cultured neurons following this compound treatment.
-
Cell Culture and Treatment: Plate primary cortical neurons at an appropriate density. After allowing the cells to adhere and grow, treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.[3][5]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Y204/187) and total ERK1/2 overnight at 4°C.[3][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
2. Cell Viability Assay (LDH Release)
This protocol measures lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Plate cells in a 96-well plate. Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 µM), a vehicle control, and a positive control for cytotoxicity (e.g., lysis buffer) for up to 48 hours.[3]
-
Sample Collection: Collect the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the supernatant.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of LDH release relative to the positive control.
Visualizations
Caption: this compound inhibits STEP, leading to increased phosphorylation and activation of ERK1/2.
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 6. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Inconsistent Results with TC-2153: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with TC-2153. This guide aims to address specific issues that may arise during experimentation.
Troubleshooting Guide
Researchers using this compound, a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP), may occasionally observe variability in their results. This guide offers potential explanations and solutions for these inconsistencies.
| Observation | Potential Cause | Recommended Action |
| Variable Inhibition of STEP Activity | STEP Isoform Differences: this compound's inhibitory effect can differ between the two catalytically active STEP isoforms, STEP₄₆ and STEP₆₁.[1] The expression of these isoforms varies across different brain regions. | Confirm the specific STEP isoform(s) present in your experimental model and tissue of interest. Tailor your experimental design and data interpretation to the known isoform distribution. |
| Enzyme Form: this compound demonstrates greater selectivity for full-length STEP compared to truncated phosphatase domains in in vitro assays.[2] | Ensure you are using full-length STEP in your in vitro assays to accurately assess the inhibitory activity of this compound. | |
| Redox State: The mechanism of this compound involves the formation of a reversible covalent bond with a catalytic cysteine residue, a process that can be influenced by the local redox environment.[2] | Maintain consistent and appropriate redox conditions in your in vitro experiments. Consider the potential impact of oxidizing or reducing agents in your buffers. | |
| Inconsistent Cellular Effects | Cell Line/Neuron Type Specificity: The downstream effects of STEP inhibition are dependent on the specific signaling pathways active in a given cell type. | Characterize the expression levels of STEP and its key substrates (e.g., ERK1/2, Pyk2, GluN2B) in your chosen cell line or primary neuron culture. |
| Treatment Duration and Concentration: The cellular response to this compound is both time- and concentration-dependent. For instance, treatment of cortical and hippocampal neurons with 10 μM this compound for 3 hours has been shown to decrease the percentage of DOI-induced c-fos positive neurons.[3] | Perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific experimental system. | |
| Discrepant In Vivo Outcomes | Animal Model and Treatment Regimen: Prolonged treatment with this compound has shown ambiguous behavioral effects in a rat model of sporadic Alzheimer's disease, improving long-term memory but also reducing locomotor activity and increasing anxiety.[4] Acute and chronic administration can also yield different results.[3] | Carefully select the animal model and treatment regimen (acute vs. chronic) that best aligns with your research question. Be aware of potential off-target or unexpected behavioral effects with long-term administration. |
| Tissue Specificity: this compound's effects on the phosphorylation of its substrates have been observed in the frontal cortex and hippocampus, but not in tissues where STEP is not expressed, such as the cerebellum, spleen, kidney, or pancreas.[2][5] | Verify the expression of STEP in your target tissue. Ensure that your experimental readouts are focused on tissues with known STEP expression. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP).[3][6] It functions by forming a reversible covalent bond with a cysteine residue within the catalytic site of STEP.[2] This inhibition prevents STEP from dephosphorylating its target substrates, leading to an increase in their tyrosine phosphorylation.[2]
Q2: What are the known downstream targets of this compound-mediated STEP inhibition?
A2: By inhibiting STEP, this compound leads to the increased tyrosine phosphorylation of several key neuronal proteins, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised. The product should be sealed and protected from moisture.[3]
Experimental Protocols
Below are example methodologies for in vitro and in vivo experiments with this compound, based on published studies.
In Vitro Neuronal Culture Treatment
-
Objective: To assess the effect of this compound on the phosphorylation of STEP substrates in primary cortical neurons.
-
Methodology:
-
Culture primary cortical neurons to the desired density.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat neuronal cultures with varying concentrations of this compound (e.g., 0.05, 0.1, 1, and 10 µM) or a vehicle control for a specified duration (e.g., 1 hour).[2]
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to analyze the phosphorylation levels of STEP substrates such as GluN2B (Y¹⁴⁷²), Pyk2 (Y⁴⁰²), and ERK1/2 (Y²⁰⁴/¹⁸⁷).[2]
-
Normalize phosphorylation signals to the total protein levels of the respective substrates and a loading control like GAPDH.[2]
-
In Vivo Mouse Model Treatment
-
Objective: To evaluate the effect of this compound on cognitive function in a mouse model of Alzheimer's disease.
-
Methodology:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD) and wild-type controls.[2]
-
Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[2]
-
Conduct behavioral tests, such as the Y-maze, 3 hours post-injection to assess spatial working memory.[2]
-
Monitor and record spontaneous alternations and total arm entries.[2]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on STEP and its downstream targets.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical acute in vivo experiment with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. voanews.com [voanews.com]
How to mitigate TC-2153 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TC-2153 in long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific tyrosine phosphatase.[1][2] Its mechanism of action involves forming a reversible covalent bond with the catalytic cysteine residue within the STEP protein.[2][3] This inhibition leads to an increase in the tyrosine phosphorylation of several key downstream substrates of STEP, including ERK1/2, Pyk2, and the GluN2B subunit of the NMDA receptor.[2][3]
Q2: What is the general toxicity profile of this compound in preclinical studies?
In vitro studies using cortical neuron cultures have shown no evidence of toxicity, even at high concentrations.[3] Acute in vivo studies in mice have indicated a low level of toxicity, with a reported LD50 greater than 1000 mg/kg.[1] However, conflicting results have been observed in long-term studies, with one study reporting adverse behavioral effects in a rat model, while another found no such effects in a mouse model.[4][5]
Q3: Are there known off-target effects of this compound?
One potential off-target effect of this compound is its ability to act as a hydrogen sulfide (H₂S) donor.[4] This activity could influence redox homeostasis within the cell and may contribute to some of the observed long-term effects. Further investigation is required to fully understand the implications of this off-target activity.
Troubleshooting Guide
This section provides guidance on specific issues that may arise during long-term studies with this compound.
Issue 1: Observed Behavioral Changes or Neurological Abnormalities in Long-Term Studies
Potential Cause A: Animal Model and Species Differences
Discrepancies in long-term toxicity findings have been reported between rat and mouse models. A study using prolonged dietary supplementation in a rat model of sporadic Alzheimer's disease noted ambiguous behavioral effects, including reduced locomotor and exploratory activities and enhanced anxiety-related behavior.[4] Conversely, a study involving chronic intraperitoneal administration in mice found no adverse effects on locomotor activity or anxiety.[5]
Mitigation Strategies:
-
Careful Model Selection: The choice of animal model is critical. Researchers should carefully consider the metabolic and physiological differences between species when designing long-term studies.
-
Cross-Species Validation: If adverse effects are observed in one species, consider conducting a comparative study in a different species to determine if the effects are species-specific.
-
Dose-Response Studies: Conduct thorough dose-response studies in the chosen model to identify a therapeutic window that minimizes adverse effects.
Potential Cause B: Route of Administration
The method of this compound administration may influence its long-term effects. The adverse effects in rats were observed with dietary supplementation, while the neutral effects in mice were seen with intraperitoneal injections.[4][5]
Mitigation Strategies:
-
Evaluate Different Routes: If encountering toxicity, consider exploring alternative routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage) to assess if the toxicity is route-dependent.
-
Formulation Optimization: For oral administration, carefully consider the formulation. The study reporting adverse effects in rats used a dilution in 2% Tween 20, which was then added to a dried bread slice.[4] For intraperitoneal injections, a solution in saline containing 2.8% DMSO has been used.[1] The vehicle and formulation can impact absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, toxicity.
Potential Cause C: Off-Target Effects (Hydrogen Sulfide Donation)
The potential for this compound to act as a hydrogen sulfide donor could contribute to unexpected biological effects.[4]
Mitigation Strategies:
-
Monitor H₂S Levels: If unexpected effects are observed, consider measuring hydrogen sulfide levels or the activity of H₂S-related enzymes in relevant tissues.
-
Control Compounds: Utilize control compounds with similar structures but lacking the hydrogen sulfide-donating moiety to dissect the on-target versus off-target effects.
Issue 2: Inconsistent or Unexpected In Vitro Toxicity Results
Potential Cause: Assay Conditions and Cell Type
While this compound has been reported to be non-toxic in cortical neuron cultures, results can vary depending on the cell type, culture conditions, and the specific toxicity assay used.
Mitigation Strategies:
-
Use a Standardized Cytotoxicity Assay: The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity. Ensure the protocol is well-controlled.
-
Confirm Cell Health: Always include positive and negative controls in your experiments. A vehicle-only control and a known cytotoxic agent will help validate the assay.
-
Test Multiple Concentrations: Evaluate a wide range of this compound concentrations to determine the dose-response relationship for any potential toxicity.
Data Summary
In Vivo Toxicity Data
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Acute Toxicity (LD50) | Mouse | Not Specified | > 1000 mg/kg | Low acute toxicity | [1] |
| Long-Term Behavioral Effects | Rat (OXYS) | Dietary Supplementation | 10 mg/kg/day | Reduced locomotor and exploratory activity, enhanced anxiety | [4] |
| Long-Term Behavioral Effects | Mouse | Intraperitoneal | Not Specified (Chronic) | No adverse effects on locomotor activity or anxiety | [5] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol (for in vitro studies)
This protocol is a general guideline for assessing the cytotoxicity of this compound in neuronal cultures.
Materials:
-
Cortical neuron cultures
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
LDH assay kit
Procedure:
-
Cell Plating: Plate cortical neurons in a 96-well plate at a suitable density and allow them to adhere and stabilize.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
In Vivo Long-Term Administration Protocols
Mouse Model (Intraperitoneal Injection):
-
Compound Preparation: Dissolve this compound in saline containing 2.8% DMSO to the desired concentration (e.g., for a 10 mg/kg dose).[1]
-
Administration: Administer the solution via intraperitoneal (i.p.) injection.
-
Frequency: The frequency of administration will depend on the study design (e.g., daily, every other day).
-
Monitoring: Regularly monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
Rat Model (Dietary Supplementation):
-
Compound Preparation: Dilute this compound in a suitable vehicle (e.g., 2% Tween 20) to a concentration that allows for the desired daily dose (e.g., 10 mg/kg).[4]
-
Administration: The diluted compound can be administered by applying it to a palatable food item, such as a dried bread slice, to ensure consumption by the animal.[4]
-
Monitoring: Closely monitor food intake to ensure accurate dosing. Observe the animals for any behavioral or physiological changes.
Visualizations
Signaling Pathway of STEP Inhibition by this compound
Caption: Mechanism of this compound action through STEP inhibition.
Experimental Workflow for Investigating Long-Term Toxicity
Caption: Workflow for assessing long-term this compound toxicity.
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling TC-2153
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of TC-2153, a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase.[1] Its mechanism of action involves forming a reversible covalent bond with a cysteine residue in the catalytic domain of STEP, leading to its inhibition.[2] By inhibiting STEP, this compound prevents the dephosphorylation of key signaling proteins involved in synaptic plasticity, such as ERK1/2, Pyk2, and the glutamate receptor subunit GluN2B.[2][3] This ultimately leads to an increase in the tyrosine phosphorylation of these STEP substrates.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Condition | Form | Duration |
| -20°C | Solid | Up to 1 month |
| -80°C | Solid | Up to 6 months |
| -20°C | In solvent | Up to 1 month |
| -80°C | In solvent | Up to 6 months |
Store in a sealed container, away from moisture.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[4] To prepare a stock solution, reconstitute the solid compound in a new, unopened container of hygroscopic DMSO to your desired concentration. If the compound does not dissolve completely, gentle warming and sonication can be used to aid dissolution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in my experiments.
-
Solution 1: Verify Stock Solution Integrity. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. It is recommended to use freshly prepared stock solutions or aliquots that have been stored properly at -80°C for no longer than 6 months.[4]
-
Solution 2: Confirm Cellular Uptake and Target Engagement. The effective concentration of this compound can vary between cell lines and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system. Western blotting for phosphorylated STEP substrates (e.g., p-ERK1/2, p-Pyk2) can confirm target engagement.
-
Solution 3: Check for Contaminants. In some initial studies, impurities in commercially available batches of related compounds were found to be responsible for the observed activity.[2] Ensure you are using a high-purity grade of this compound.
Issue 2: Observed cellular toxicity at higher concentrations.
-
Solution 1: Optimize Concentration. While this compound has been shown to have low toxicity in cortical cultures at concentrations up to 100 µM for 48 hours,[2][5] it is possible that higher concentrations or longer incubation times could induce off-target effects or cytotoxicity in sensitive cell lines. Perform a toxicity assay (e.g., LDH release assay) to determine the non-toxic concentration range for your specific cells.[5]
-
Solution 2: Consider the Vehicle Control. High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure that the final concentration of DMSO in your experimental and control wells is identical and at a non-toxic level (typically below 0.5%).
Experimental Protocols
In Vitro: Inhibition of STEP in Neuronal Cell Culture
This protocol describes the treatment of primary cortical neurons with this compound to assess the phosphorylation of STEP substrates.
Methodology:
-
Cell Culture: Plate primary cortical neurons at the desired density in a 6-well plate and culture for 8-10 days in vitro (DIV).
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration). Incubate the cells for 1 hour.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK1/2, Pyk2, and GluN2B.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo: Administration of this compound to a Mouse Model
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice to evaluate its effects on a specific behavioral paradigm.
Methodology:
-
Animal Model: Use adult male C57BL/6J mice (8-12 weeks old).
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound at a concentration of 1 mg/mL in saline containing 2.8% DMSO.
-
Administration: Administer this compound via intraperitoneal injection at a dosage of 10 mg/kg body weight. For control animals, administer the vehicle (saline with 2.8% DMSO).
-
Behavioral Testing: Conduct the desired behavioral test (e.g., Y-maze, Morris water maze) 3 hours after the injection.[1][2]
-
Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., Western blotting to confirm target engagement).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ (in vitro) | 24.6 ± 0.8 nM | Recombinant STEP | [2][5] |
| IC₅₀ (in vitro, with 1 mM GSH) | 8.79 ± 0.43 µM | Recombinant STEP | [2][5] |
| Effective Concentration (in vitro) | 1 µM | Primary cortical neurons | [3] |
| Effective Dose (in vivo) | 10 mg/kg (i.p.) | Mouse | [1][2] |
| Acute Toxicity (LD₅₀) | >1000 mg/kg | Mouse | [1][3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the STEP signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: The STEP signaling pathway, illustrating upstream regulation and downstream targets.
References
- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Efficacy of TC-2153 and Other STEP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TC-2153 with other inhibitors of the Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5. STEP is a brain-specific phosphatase that has emerged as a critical regulator of synaptic function and a promising therapeutic target for several neurological disorders, including Alzheimer's disease. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological and experimental frameworks to aid in the evaluation of these compounds.
Introduction to STEP as a Therapeutic Target
Striatal-Enriched protein tyrosine Phosphatase (STEP) is a neuron-specific phosphatase that plays a crucial role in regulating synaptic plasticity by dephosphorylating and inactivating key signaling proteins.[1] Elevated STEP activity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders. By opposing the signaling of N-methyl-D-aspartate receptors (NMDARs) and other proteins involved in learning and memory, overactive STEP can lead to synaptic dysfunction and cognitive deficits.[1] Therefore, the inhibition of STEP activity presents a promising therapeutic strategy for these conditions.
Comparative Efficacy of STEP Inhibitors
The development of potent and selective STEP inhibitors is an active area of research. Below is a summary of the in vitro efficacy of this compound and other identified classes of STEP inhibitors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Data Presentation
| Inhibitor Class | Compound | Target | IC50 (nM) | Source |
| Benzopentathiepin | This compound | Recombinant STEP | 24.6 ± 0.8 | [1] |
| This compound | STEP₆₁ (full-length) | 93.3 ± 1.1 | [1] | |
| This compound | STEP₄₆ (full-length) | 57.3 ± 1.1 | [1] | |
| 7-(trifluoromethyl)-benzopentathiepin | Recombinant STEP | 10 ± 1 | [2] | |
| Methyl derivative of this compound (18) | Recombinant STEP | 25 ± 7 | [2] | |
| Unsubstituted derivative of this compound (19) | Recombinant STEP | 32 ± 3 | [2] | |
| Cyclopenta[c]quinolinecarboxylic acids | Compound 1a | PTPN5 (STEP) | >10,000 | [3] |
| 2,5-dimethylpyrrolyl benzoic acids | Compound 2a | PTPN5 (STEP) | >10,000 | [3] |
| Compound 2d | PTPN5 (STEP) | >10,000 | [3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. The data for cyclopenta[c]quinolinecarboxylic acids and 2,5-dimethylpyrrolyl benzoic acids show low potency for PTPN5 in the cited study, which screened a library of compounds against multiple phosphatases.[3]
Experimental Protocols
Accurate and reproducible assessment of inhibitor efficacy is paramount in drug discovery. Below are detailed methodologies for key experiments commonly used to evaluate STEP inhibitors.
In Vitro Phosphatase Activity Assays
1. p-Nitrophenyl Phosphate (pNPP) Assay
This colorimetric assay is a widely used method for measuring the activity of phosphatases.
-
Principle: The phosphatase cleaves the phosphate group from the colorless substrate p-nitrophenyl phosphate (pNPP), generating p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT).
-
Add a known concentration of recombinant STEP enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a stock solution of pNPP to a final concentration within the linear range of the assay.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) Assay
This fluorogenic assay offers higher sensitivity compared to the pNPP assay.
-
Principle: The non-fluorescent substrate DiFMUP is dephosphorylated by the phosphatase to produce the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT).
-
Add a low nanomolar concentration of recombinant STEP enzyme to the wells of a black 384-well plate.
-
Add various concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding DiFMUP substrate to a final concentration near its Km value.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at multiple time points to determine the initial reaction velocity.
-
Calculate the percent inhibition from the initial velocities and determine the IC50 value.
-
Cell-Based Assay for STEP Inhibition
Western Blot Analysis of STEP Substrate Phosphorylation
This assay assesses the ability of an inhibitor to block STEP activity within a cellular context, providing a more physiologically relevant measure of efficacy.
-
Principle: Inhibition of STEP in cells should lead to an increase in the phosphorylation of its known substrates, such as ERK1/2 and the GluN2B subunit of the NMDA receptor. This change in phosphorylation can be detected by Western blotting using phospho-specific antibodies.
-
Protocol:
-
Culture neuronal cells (e.g., primary cortical neurons) to an appropriate density.
-
Treat the cells with various concentrations of the STEP inhibitor or vehicle control for a specified duration (e.g., 1-3 hours).
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a STEP substrate (e.g., anti-phospho-ERK1/2 or anti-phospho-GluN2B).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the relative increase in substrate phosphorylation in response to the inhibitor.
-
Visualizations
STEP Signaling Pathway
Caption: Simplified STEP signaling pathway.
Experimental Workflow for STEP Inhibitor Evaluation
Caption: Workflow for evaluating STEP inhibitors.
Logical Relationship of Inhibitor Comparison
Caption: Comparing STEP inhibitor classes.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: a family of human MAPK-specific protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of TC-2153: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of TC-2153, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP). The product's performance is objectively compared with an alternative therapeutic strategy targeting a key downstream effector of the STEP signaling pathway. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to facilitate a thorough evaluation for research and drug development purposes.
Introduction to this compound and the STEP Pathway in Neurodegeneration
Striatal-Enriched protein tyrosine Phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity.[1][2] Elevated levels and activity of STEP have been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[1][2] STEP exerts its effects by dephosphorylating and inactivating key signaling proteins involved in learning and memory, such as the extracellular signal-regulated kinases 1/2 (ERK1/2), and subunits of synaptic receptors like the NMDA receptor subunit GluN2B.[1][2] This dephosphorylation can lead to the internalization of synaptic receptors and a weakening of synaptic strength, contributing to the cognitive deficits observed in Alzheimer's disease.
This compound (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride) has been identified as a potent and selective inhibitor of STEP, offering a promising therapeutic strategy to counteract the detrimental effects of elevated STEP activity.[1][2] This guide will delve into the experimental evidence supporting the neuroprotective effects of this compound and compare its mechanism and efficacy with an alternative approach: the direct modulation of the GluN2B subunit of the NMDA receptor.
Comparative Analysis of Neuroprotective Efficacy
This section presents a comparative summary of the in vitro and in vivo neuroprotective effects of this compound and a representative alternative, the GluN2B-selective NMDA receptor antagonist, Ifenprodil.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Ifenprodil (Alternative) | Reference |
| Target | Striatal-Enriched protein tyrosine Phosphatase (STEP) | GluN2B subunit of the NMDA receptor | [1][2],[3] |
| Mechanism of Action | Inhibition of phosphatase activity | Antagonism of receptor function | [1][2],[3] |
| IC50 / Ki | IC50: 24.6 nM for STEP | Ki: ~10-50 nM for GluN2B-containing NMDARs | [1][2],[3] |
| Effect on STEP Substrate Phosphorylation | Increases phosphorylation of ERK1/2, Pyk2, GluN2B | Indirectly may prevent dephosphorylation by blocking Aβ-induced STEP activation | [1][2] |
| Neuronal Viability (in vitro) | No significant toxicity observed at concentrations up to 100 µM | Can be neuroprotective against excitotoxicity | [1] |
Table 2: In Vivo Cognitive Efficacy in Alzheimer's Disease Mouse Models
| Parameter | This compound | GluN2B Antagonists (e.g., Ifenprodil, Ro 25-6981) | Reference |
| Animal Model | 3xTg-AD mice | Various AD mouse models | [1][2],[3] |
| Cognitive Task | Y-Maze, Novel Object Recognition | Y-Maze, Fear Conditioning | [1][2],[4] |
| Effect on Cognition | Reverses cognitive deficits | Mixed results; some studies show no improvement or even impairment | [1][2],[4] |
| Dosage | 10 mg/kg, i.p. | 6 mg/kg, i.p. (Ro 25-6981) | [1][2],[3] |
| Outcome | Significant improvement in spatial and recognition memory | Did not prevent Aβ-mediated inhibition of LTP in some studies | [1][2],[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro STEP Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STEP.
-
Method: Recombinant human STEP protein is incubated with varying concentrations of this compound. The phosphatase activity is measured using a fluorogenic substrate, such as DiFMUP. The fluorescence intensity, which is proportional to STEP activity, is measured over time. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis of STEP Substrate Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation state of STEP substrates in neuronal cells or brain tissue.
-
Protocol:
-
Sample Preparation: Neuronal cell cultures or brain tissue homogenates are treated with this compound or vehicle. Cells or tissues are then lysed in RIPA buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), Pyk2 (p-Pyk2), and GluN2B (p-GluN2B). After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent substrate is applied, and the signal is detected. The membranes are then stripped and re-probed with antibodies for total ERK1/2, Pyk2, and GluN2B to normalize for protein loading.
-
Neuronal Viability Assay (LDH Assay)
-
Objective: To evaluate the potential cytotoxicity of this compound on neuronal cells.
-
Protocol:
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours). A positive control for cytotoxicity (e.g., Triton X-100) is included.
-
LDH Measurement: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is quantified using a commercially available LDH cytotoxicity assay kit. The absorbance is measured at the appropriate wavelength.
-
Analysis: LDH release in treated wells is compared to that in control and positive control wells.
-
Y-Maze Spontaneous Alternation Test
-
Objective: To assess spatial working memory in mice.
-
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 5-8 minutes). The sequence and total number of arm entries are recorded.
-
Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of alternations indicates improved spatial working memory.
-
Novel Object Recognition (NOR) Test
-
Objective: To evaluate recognition memory in mice.
-
Protocol:
-
Habituation: Mice are habituated to an open-field arena in the absence of objects.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object (familiar vs. novel) is recorded.
-
Analysis: A discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100. A higher discrimination index indicates better recognition memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: STEP Signaling Pathway in Alzheimer's Disease.
Caption: Experimental Workflow for Validating this compound.
Discussion and Conclusion
The experimental data strongly support the neuroprotective potential of this compound. By selectively inhibiting STEP, this compound effectively increases the phosphorylation of key downstream targets, including ERK1/2, Pyk2, and GluN2B, in neuronal systems.[1][2] This mechanism of action translates to significant cognitive benefits in a mouse model of Alzheimer's disease, where this compound was shown to reverse deficits in both spatial and recognition memory.[1][2] Importantly, this compound demonstrated a favorable safety profile in vitro, with no significant neuronal toxicity at effective concentrations.[1]
In comparison, the alternative strategy of directly targeting the GluN2B subunit with antagonists has yielded more ambiguous results in preclinical Alzheimer's models. While the rationale of preventing excitotoxicity is sound, some studies have shown that GluN2B antagonists fail to rescue, and may even impair, cognitive function in these models.[4] This highlights a potential advantage of the STEP inhibition approach: by modulating the upstream regulator, this compound may restore a more physiological balance to downstream signaling pathways rather than causing a complete blockade of a specific receptor subtype.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2B-NMDA receptors in Alzheimer's disease: beyond synapse loss and cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC-2153's Cognitive Benefits in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cognitive benefits of TC-2153, a selective inhibitor of Striatal-Enriched tyrosine Phosphatase (STEP), in preclinical models of Alzheimer's disease (AD). While direct head-to-head comparative studies with other cognitive enhancers are limited, this document collates available data to offer an objective assessment of this compound's performance and mechanism of action, alongside data from separate studies on established AD therapies, donepezil and memantine, in similar animal models.
Executive Summary
This compound has demonstrated significant promise in reversing cognitive deficits in the 3xTg-AD mouse model of Alzheimer's disease.[1][2][3] By inhibiting the protein tyrosine phosphatase STEP, this compound prevents the dephosphorylation of key synaptic proteins, leading to enhanced synaptic strength and improved performance in memory-associated behavioral tasks.[1][2][3] This guide presents the available quantitative data from preclinical studies on this compound and contrasts it with data from separate studies on donepezil and memantine, providing a valuable resource for researchers in the field of neurodegenerative disease therapeutics.
Data Presentation: Cognitive Performance in 3xTg-AD Mice
The following tables summarize the quantitative data from behavioral studies conducted in the 3xTg-AD mouse model. It is crucial to note that the data for this compound, donepezil, and memantine are derived from separate studies. Therefore, a direct comparison should be made with caution, as experimental conditions may have varied.
Table 1: Y-Maze Spontaneous Alternation
| Compound | Dosage | Age of Mice | % Spontaneous Alternation (Treated vs. Vehicle) | Study Reference |
| This compound | 10 mg/kg, i.p. | 6 months | AD-TC: 71.13 ± 4.58 vs. AD-Veh: 58.94 ± 2.46 (p<0.05) | [1] |
| Donepezil | 0.03, 0.1, 0.3 mg/kg, i.p. | 9 months | Improved choice accuracy in a serial reaction time task | [4] |
| Memantine | 5 mg/kg/bid | 8 months (start of 4-month treatment) | Data not available for Y-maze | [5][6] |
Table 2: Novel Object Recognition (NOR) Test
| Compound | Dosage | Age of Mice | Discrimination Index (DI) (Treated vs. Vehicle) | Study Reference |
| This compound | 10 mg/kg, i.p. | 6 months | AD-TC: 0.354 ± 0.094 vs. AD-Veh: -0.259 ± 0.104 (**p<0.001) | [1] |
| Donepezil | Not specified | Not specified | Improved recognition memory in APPSWE mice | [7] |
| Memantine | 5 mg/kg/bid | 8 months (start of 4-month treatment) | Improved DI (not statistically significant) | [5][6] |
Table 3: Morris Water Maze (MWM) Test
| Compound | Dosage | Age of Mice | Escape Latency (Treated vs. Vehicle) | Study Reference |
| This compound | 10 mg/kg, i.p. | 6 months | Significantly shorter escape latency in treated AD mice | [8] |
| Donepezil | Not specified | Not specified | Significantly attenuated cognitive dysfunction in SAMP8 mice | |
| Memantine | 5 mg/kg/bid | 8 months (start of 4-month treatment) | Significantly improved learning and memory retention | [5][6] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below. These protocols are based on standard procedures used in the cited studies.
Y-Maze Spontaneous Alternation Task
The Y-maze is used to assess spatial working memory.[9][10][11]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An increase in this percentage indicates improved spatial working memory.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.[12][13]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: The Discrimination Index (DI) is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a widely used assay for spatial learning and memory.[14][15][16]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial begins with the mouse being placed in the water at a different starting position. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: A decrease in escape latency across training days indicates learning. Increased time spent in the target quadrant during the probe trial demonstrates spatial memory retention.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting STEP, this compound prevents the dephosphorylation of key synaptic proteins like GluN2B (a subunit of the NMDA receptor) and ERK1/2, which are crucial for synaptic plasticity and memory formation.
References
- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) | Journal of Neuroscience [jneurosci.org]
- 5. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Y-Maze Protocol [protocols.io]
- 10. cyagen.com [cyagen.com]
- 11. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [app.jove.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
A Head-to-Head Comparison: TC-2153 Versus Genetic STEP Knockout Mouse Models in Neuropharmacological Research
For researchers in neuroscience and drug development, targeting the STriatal-Enriched protein tyrosine Phosphatase (STEP) has emerged as a promising strategy for treating cognitive deficits in a range of neurological and psychiatric disorders. This guide provides an objective comparison of two primary methodologies for investigating STEP function: the pharmacological inhibitor TC-2153 and genetic STEP knockout mouse models.
This comparison guide synthesizes experimental data to evaluate the performance, advantages, and limitations of each approach. We present quantitative data in structured tables, detail experimental protocols for key assays, and provide visual diagrams of signaling pathways and experimental workflows to aid in the design and interpretation of future studies.
Mechanism of Action: A Shared Target
Both this compound and genetic STEP knockout models converge on the same molecular target: the STEP protein, a brain-specific tyrosine phosphatase.[1] Elevated levels of active STEP have been implicated in the pathophysiology of several conditions, including Alzheimer's disease, by disrupting synaptic function.[1][2][3]
This compound is a selective, cell-permeable inhibitor of STEP.[2][4] It acts by forming a reversible covalent bond with a cysteine residue in the catalytic domain of STEP, thereby inhibiting its phosphatase activity.[1][2] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates.[2]
Genetic STEP knockout mouse models involve the targeted deletion of the Ptpn5 gene, which encodes the STEP protein.[5][6][7] This results in a complete absence of STEP protein expression, leading to a constitutive increase in the phosphorylation of its downstream targets.[2][8]
Comparative Efficacy in Preclinical Models
Both this compound and STEP knockout have demonstrated efficacy in reversing cognitive deficits in mouse models of Alzheimer's disease.[2][3][9] The primary mechanism underlying this cognitive enhancement is the prevention of STEP-mediated dephosphorylation of key synaptic proteins, thereby strengthening synaptic connections.[3]
Quantitative Data Summary
| Parameter | This compound Treatment | Genetic STEP Knockout | Key Findings | Citations |
| Cognitive Performance (Y-Maze) | Increased spontaneous alternations in 3xTg-AD mice. | Improved cognitive function. | Both approaches reverse cognitive deficits in Alzheimer's models. | [2] |
| Cognitive Performance (Novel Object Recognition) | Improved memory in 3xTg-AD mice. | Enhanced memory and learning abilities. | Both methodologies show positive effects on recognition memory. | [2][8] |
| Phosphorylation of STEP Substrates (GluN2B, ERK1/2, Pyk2) | Increased tyrosine phosphorylation in wild-type mice and neuronal cultures. No effect in STEP KO neurons. | Increased basal tyrosine phosphorylation of STEP substrates. | This compound's effects are STEP-dependent. | [2][10] |
| Neuronal Excitability | Reduces hippocampal excitability and seizure propensity. | Age- and sex-dependent effects on seizure susceptibility. | Both models show complex effects on neuronal excitability, with this compound demonstrating anti-convulsant properties. | [11] |
Experimental Protocols
In Vivo Administration of this compound
A common experimental protocol for in vivo studies involves the intraperitoneal (i.p.) injection of this compound. For cognitive and biochemical studies, a single dose of 10 mg/kg is often administered 3 hours prior to behavioral testing or tissue collection.[2][11] For chronic studies, daily injections may be employed.[4]
Generation of STEP Knockout Mice
STEP knockout mice are typically generated using homologous recombination in embryonic stem cells to disrupt the Ptpn5 gene.[5][7][12] Chimeric mice are then bred to establish a germline transmission of the null allele.[13] Conditional knockout models, using systems like Cre-loxP, can also be employed to achieve tissue-specific or temporally controlled gene deletion.[6][14]
Behavioral Assays
-
Y-Maze: This task is used to assess spatial working memory. Mice are allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded to determine the percentage of spontaneous alternations.[2]
-
Novel Object Recognition (NOR): This test evaluates recognition memory. Mice are first habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured.[2]
Biochemical Analysis
-
Western Blotting: To assess the phosphorylation state of STEP substrates, brain tissue or cultured neurons are lysed, and proteins are separated by SDS-PAGE. Phospho-specific antibodies are used to detect the phosphorylated forms of proteins like GluN2B, ERK1/2, and Pyk2.[2][10]
Visualizing the Science
STEP Signaling Pathway
Caption: The STEP signaling pathway, illustrating its key substrates and role in synaptic function.
Experimental Workflow: this compound vs. STEP Knockout
Caption: A typical experimental workflow for comparing this compound and STEP knockout mouse models.
Logical Comparison: Pharmacological vs. Genetic Inhibition
Caption: A logical comparison of the key features of pharmacological and genetic inhibition of STEP.
Conclusion: Choosing the Right Model
The choice between using this compound and a STEP knockout mouse model depends on the specific research question.
-
This compound is advantageous for its temporal control, allowing for the investigation of acute effects of STEP inhibition. Its potential for clinical translation also makes it a valuable tool for preclinical drug development.[3][11] However, researchers must consider potential off-target effects and the pharmacokinetic and pharmacodynamic properties of the compound.
-
Genetic STEP knockout models offer a "clean" system with complete and specific ablation of the STEP protein, making them ideal for target validation and studying the long-term consequences of STEP deficiency.[2][8] A significant consideration is the possibility of developmental compensation, where other signaling pathways may adapt to the absence of STEP, potentially masking or altering the phenotype.[11]
References
- 1. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. voanews.com [voanews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Knockout mouse - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) [mdpi.com]
- 9. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of TC-2153
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety profile of TC-2153, a novel cognitive enhancer. The product's performance is objectively compared with established alternatives, supported by preclinical experimental data. All quantitative data is summarized for comparative analysis, and detailed methodologies for key experiments are provided.
Introduction to this compound
This compound is a selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP), a brain-specific enzyme that plays a crucial role in regulating synaptic function.[1] Elevated STEP activity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, by disrupting synaptic plasticity.[1][2][3] this compound is being investigated as a potential therapeutic agent to counteract the cognitive deficits associated with these conditions.
Mechanism of Action
This compound functions by selectively inhibiting STEP. It forms a reversible covalent bond with the catalytic cysteine residue within the STEP active site.[1] This inhibition leads to an increase in the tyrosine phosphorylation of several key downstream substrates of STEP, including:
-
ERK1/2 (Extracellular signal-regulated kinase 1/2): A key protein involved in synaptic plasticity and memory formation.
-
Pyk2 (Proline-rich tyrosine kinase 2): Involved in synaptic signaling and the regulation of ion channels.
-
GluN2B (Glutamate ionotropic receptor NMDA type subunit 2B): A subunit of the NMDA receptor, which is critical for learning and memory.
By increasing the phosphorylation of these substrates, this compound is believed to restore synaptic function and improve cognitive processes.
Figure 1: this compound Mechanism of Action.
Comparative Preclinical Efficacy
The efficacy of this compound has been evaluated in preclinical models, primarily in mouse models of Alzheimer's disease. For a comprehensive comparison, this guide includes data on two established Alzheimer's disease therapeutics: Donepezil, a cholinesterase inhibitor, and Memantine, an NMDA receptor antagonist.
| Parameter | This compound | Donepezil | Memantine |
| Target | Striatal-Enriched protein Tyrosine Phosphatase (STEP) | Acetylcholinesterase (AChE) | N-methyl-D-aspartate (NMDA) Receptor |
| Mechanism | Selective inhibitor, increases phosphorylation of STEP substrates | Reversible inhibitor of AChE, increases acetylcholine levels | Uncompetitive antagonist of the NMDA receptor |
| IC50 Value | ~24.6 nM for STEP[1] | ~8.12 nM for bovine AChE, ~11.6 nM for human AChE[4] | ~0.5-1 µM for NMDA receptors[5] |
| Animal Model | 3xTg-AD mice, OXYS rats | SAMP8 mice, APP23 mice | APP/PS1 mice, 5XFAD mice |
| Cognitive Enhancement (Y-Maze) | Significant improvement in spontaneous alternation in 3xTg-AD mice | Improved spontaneous alternation in scopolamine-induced amnesia models | Reversed memory impairments in 5XFAD mice[6] |
| Cognitive Enhancement (Novel Object Recognition) | Significant improvement in discriminating novel objects in 3xTg-AD mice | Improved recognition performances in mice | Rescued learning and memory performance in Tg4-42 mice[7] |
| Cognitive Enhancement (Morris Water Maze) | Improved spatial learning and memory in 3xTg-AD and OXYS rats | Improved performance in APP23 mice[8][9] | Significantly improved acquisition in APP/PS1 mice[10][11] |
| Effective Preclinical Dose | 10 mg/kg (i.p.) in mice | 0.27-1 mg/kg in mice[4][8][9] | 10-30 mg/kg (p.o.) in mice[6][10] |
Comparative Preclinical Safety and Toxicology
The long-term safety of any therapeutic candidate is of paramount importance. This section compares the available preclinical safety data for this compound with that of Donepezil and Memantine.
| Parameter | This compound | Donepezil | Memantine |
| Acute Toxicity | Low acute toxicity, LD50 > 1000 mg/kg in mice | LD50 values are dose and route dependent | Low acute toxicity, LD50 ~500 mg/kg in rodents[12] |
| In Vitro Toxicity | No toxicity observed in cortical cultures | - | - |
| Long-Term Safety Findings (Rodents) | Ambiguous effects in OXYS rats: improved long-term memory but also showed reduced locomotor and exploratory activities and enhanced anxiety-related behavior.[4] | No evidence of carcinogenicity in long-term studies.[13] | High doses associated with CNS effects, reduced body weight, and toxicity in the kidney and eyes. No evidence of carcinogenicity.[12][14] |
| Genotoxicity | Not reported | Not mutagenic or clastogenic in a battery of assays.[13] | Not mutagenic in a battery of assays.[12] |
| Developmental and Reproductive Toxicity | Not reported | No teratogenic effects in rats and rabbits.[13] | No teratogenic effects, but reduced growth and developmental delay at high doses in rats.[12] |
Experimental Protocols
Behavioral Assays
References
- 1. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. scribd.com [scribd.com]
Independent Verification of TC-2153's Effect on Seizure Threshold: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound TC-2153's effect on seizure threshold with alternative anticonvulsant agents. The data presented is based on preclinical studies, with a focus on the widely utilized kainic acid-induced seizure model.
This compound, a selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), has demonstrated significant anti-seizure properties by reducing hippocampal excitability. This guide will delve into the experimental data supporting this effect and compare its performance against two other novel anticonvulsant compounds with distinct mechanisms of action: Retigabine (Ezogabine), a potassium channel opener, and Perampanel, an AMPA receptor antagonist.
Comparative Efficacy in the Kainic Acid-Induced Seizure Model
The following table summarizes the quantitative outcomes of this compound and the selected alternative compounds in preclinical studies utilizing the kainic acid (KA) model of temporal lobe epilepsy. This model is valued for its ability to replicate key features of human epilepsy, including status epilepticus and subsequent spontaneous recurrent seizures.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Endpoints in Kainic Acid Model | Reference |
| This compound | STEP (PTPN5) Inhibitor | C57BL/6J Mice | - Significantly reduced seizure severity scores. - Decreased the percentage of animals entering status epilepticus. - Reduced mortality associated with seizures. | [1][2] |
| Retigabine (Ezogabine) | KCNQ/Kv7 Potassium Channel Opener | Sprague Dawley Rats | - At lower doses (1-2 mg/kg), increased the latency to seizure onset. - Reduced the number of single spikes and synchronized burst events on EEG. - Higher doses (5 mg/kg) were proconvulsant and induced ataxia. | [2] |
| Perampanel | Non-competitive AMPA Receptor Antagonist | Rodent Models | - Exhibits broad-spectrum antiseizure activity in various models, including chemoconvulsant models.[3][4] - Reduces seizure severity in the amygdala-kindling model, which shares pathophysiological features with the kainic acid model.[5] | [1][3][5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these compounds exert their anticonvulsant effects are crucial for understanding their potential therapeutic applications and side-effect profiles.
This compound: Inhibition of STEP Phosphatase
This compound acts by inhibiting the Striatal-Enriched protein tyrosine Phosphatase (STEP), which is encoded by the PTPN5 gene. Elevated STEP activity is associated with several neurological disorders. By inhibiting STEP, this compound is thought to prevent the dephosphorylation of key synaptic proteins, leading to a reduction in neuronal excitability.
Caption: this compound inhibits STEP, reducing dephosphorylation of synaptic proteins and neuronal excitability.
Retigabine: Opening of KCNQ/Kv7 Potassium Channels
Retigabine enhances the activity of KCNQ (also known as Kv7) voltage-gated potassium channels. This leads to an increased outward potassium current, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing, thereby suppressing hyperexcitability.
Caption: Retigabine opens KCNQ channels, leading to hyperpolarization and reduced neuronal excitability.
Perampanel: Antagonism of AMPA Receptors
Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By blocking this key glutamate receptor, Perampanel reduces fast excitatory synaptic transmission, a critical process in seizure generation and propagation.
Caption: Perampanel blocks AMPA receptors, inhibiting fast excitatory transmission and neuronal excitability.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of scientific findings. Below are the key experimental protocols cited in this guide.
Kainic Acid-Induced Seizure Model
This widely used model induces status epilepticus and subsequent temporal lobe epilepsy in rodents.
-
Animal Subjects: Typically, adult male and female C57BL/6J mice or Sprague Dawley rats are used.[1][2]
-
Compound Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, 3 hours prior to kainic acid injection.[1]
-
Retigabine: Administered systemically (i.p.) at low (1-2 mg/kg) and high (5 mg/kg) doses 30 minutes before or 2 hours after kainic acid-induced status epilepticus.[2]
-
Perampanel: Efficacy has been demonstrated in various chemoconvulsant models with oral administration.[3]
-
-
Kainic Acid Injection: A single i.p. injection of kainic acid (typically 20-30 mg/kg) is administered to induce seizures.[1]
-
Seizure Scoring: Seizure severity is monitored and scored using a modified Racine scale, which grades behaviors from mild facial clonus to generalized tonic-clonic seizures and loss of posture.
-
Data Analysis: Key metrics include seizure score over time, latency to the first seizure, duration of seizures, percentage of animals reaching status epilepticus, and mortality rate.
Caption: Workflow for assessing anticonvulsant efficacy in the kainic acid-induced seizure model.
Electrophysiological Recording in Hippocampal Slices
This in vitro technique allows for the direct assessment of a compound's effect on neuronal excitability.
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed in the CA1 or CA3 region of the hippocampus.
-
Compound Application: The test compound is bath-applied to the slices at a known concentration.
-
Stimulation and Recording: Neurons are stimulated with current injections to elicit action potentials, and changes in firing rate, resting membrane potential, and synaptic responses are recorded.
-
Data Analysis: Parameters such as action potential frequency, amplitude of excitatory postsynaptic potentials (EPSPs), and long-term potentiation (LTP) are analyzed to determine the compound's effect on neuronal excitability.
Summary and Conclusion
This compound demonstrates a novel mechanism of action for seizure control through the inhibition of STEP phosphatase, leading to a reduction in neuronal excitability. Preclinical data from the kainic acid-induced seizure model indicates its potential as an effective anticonvulsant.
In comparison, Retigabine and Perampanel represent alternative strategies for raising the seizure threshold by targeting ion channels and glutamate receptors, respectively. Retigabine's dose-dependent effects highlight the importance of therapeutic window optimization. Perampanel's broad-spectrum activity underscores the critical role of AMPA receptor-mediated excitotoxicity in seizure pathology.
The continued investigation of compounds with diverse mechanisms of action, such as this compound, is essential for the development of more effective and targeted therapies for epilepsy, particularly for patient populations resistant to currently available treatments. The experimental protocols and comparative data presented in this guide offer a foundation for further independent verification and exploration in the field of epilepsy research.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Does TC-2153 show similar effects in rat models of neurodegeneration?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor, TC-2153, and its effects in rat models of neurodegeneration. The performance of this compound is compared with alternative therapeutic compounds, supported by available experimental data.
Initial research has primarily focused on the effects of this compound in mouse models of Alzheimer's disease, where it has shown promise in reversing cognitive deficits. However, studies in rat models, which offer advantages in surgical manipulation and sample collection, are emerging. This guide synthesizes the current findings on this compound in rat models and contrasts them with other compounds targeting similar pathways in neurodegenerative disease models.
This compound in a Rat Model of Sporadic Alzheimer's Disease
A key study investigated the effects of prolonged dietary supplementation with this compound in the OXYS rat, a model for sporadic Alzheimer's disease. The findings presented a complex profile of the compound's effects.
Behavioral Outcomes
While this compound demonstrated an improvement in long-term memory in the Morris water maze, it also induced some ambiguous behavioral changes. These included a significant reduction in locomotor and exploratory activities and an increase in anxiety-related behavior in the elevated plus maze.
Neuropathological Findings
Interestingly, the study found that chronic treatment with this compound did not alter the accumulation of amyloid-β protein, a hallmark of Alzheimer's disease, nor did it affect the protein levels of STEP61, the major isoform of STEP in the brain. This suggests that the observed effects of this compound in this rat model might be mediated by mechanisms independent of its known STEP inhibitory action.
Comparative Analysis with Alternative Compounds
To provide a broader perspective, this section compares the effects of this compound with other compounds that have been investigated in rat models of neurodegeneration, targeting pathways related to STEP signaling, such as Rho-associated coiled-coil containing protein kinase (ROCK) and c-Jun N-terminal kinase (JNK).
| Compound | Target | Rat Model | Key Findings |
| This compound | STEP | OXYS rats (Alzheimer's Disease) | Improved long-term memory; Reduced locomotor activity; Increased anxiety; No effect on amyloid-beta or STEP61 levels. |
| Y-27632 | ROCK | 6-OHDA-induced Parkinson's Disease | Protected dopaminergic neurons; Improved motor performance. |
| Fasudil | ROCK | L-DOPA-induced Parkinson's Disease | Alleviated movement disorders. |
| SP600125 | JNK | Amygdala kindled (Epilepsy/Neurodegeneration) | Neuroprotective in the hippocampus. |
| SR-3306 | JNK | 6-OHDA-induced Parkinson's Disease | Protected dopaminergic neurons; Improved behavioral outcomes. |
Signaling Pathways
The following diagram illustrates the signaling pathway targeted by this compound and the alternative compounds discussed.
Caption: Signaling pathways in neurodegeneration targeted by this compound and alternative inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Behavioral Testing
-
Apparatus: A circular pool (150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1.5 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Rats are trained for 5 consecutive days with four trials per day. In each trial, the rat is placed in the water at one of four starting positions and allowed to find the hidden platform. If the rat does not find the platform within 60 seconds, it is guided to it.
-
Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Procedure: Each rat is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The time spent in the open and closed arms is recorded. An increase in the time spent in the open arms is indicative of reduced anxiety.
Histopathological and Biochemical Analysis
-
Tissue Preparation: Rat brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned at 40 µm on a freezing microtome.
-
Staining:
-
Sections are pre-treated with 70% formic acid for antigen retrieval.
-
Endogenous peroxidase activity is quenched with 3% H₂O₂.
-
Sections are blocked with 10% normal goat serum.
-
Incubation with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Incubation with a biotinylated secondary antibody.
-
Signal detection using an avidin-biotin-peroxidase complex and a chromogen such as DAB.
-
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: 20-30 µg of protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST.
-
Incubation with a primary antibody against STEP (e.g., anti-STEP61) overnight at 4°C.
-
Incubation with an HRP-conjugated secondary antibody.
-
Signal detection using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of a neuroprotective compound in a rat model of neurodegeneration.
Caption: Experimental workflow for preclinical evaluation of neuroprotective compounds in rat models.
Safety Operating Guide
Essential Guide to the Proper Disposal of TC-2153
This document provides crucial safety and logistical information for the proper disposal of TC-2153, a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1381769-23-8 | GlpBio[1] |
| Molecular Formula | C7H5ClF3NS5 | GlpBio[1] |
| Molecular Weight | 355.89 g/mol | GlpBio[1] |
| Solubility | DMSO: 100 mg/mL (280.99 mM) | GlpBio[1] |
| Storage | -20°C, sealed, away from moisture | GlpBio[1] |
| Acute Toxicity | Low acute toxicity reported | MedchemExpress[2] |
Disposal Procedures
Step 1: Waste Identification and Segregation
-
Unused Product: Unwanted or expired this compound in its original solid form should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and segregated as hazardous waste.
-
Solutions: Solutions of this compound, particularly those in dimethyl sulfoxide (DMSO), must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of these solutions down the drain.
Step 2: Packaging and Labeling
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable container.
-
Liquid Waste: Use a dedicated, leak-proof container for liquid waste containing this compound. The container must be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if any), and the approximate concentration and quantity.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal service with accurate information about the waste composition.
Experimental Protocols
While no experimental protocols for the disposal of this compound are available, the compound has been used in various research applications. For instance, in studies investigating its neuroprotective effects, this compound has been administered to cell cultures and animal models.[3][4][5] The disposal of any waste generated from such experiments, including treated cell media and animal carcasses, should be handled in accordance with institutional guidelines for biohazardous and chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
- 4. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling TC-2153
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TC-2153. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.
This compound, a selective inhibitor of striatal-enriched protein tyrosine phosphatase (STEP), is a valuable tool in neuroscience research.[1][2] While it has been reported to have low acute toxicity, adherence to proper laboratory safety protocols is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in solid form or in solution. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
For detailed information on selecting appropriate PPE for handling chemical compounds in a laboratory setting, please refer to established guidelines.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1381769-23-8[1] |
| Molecular Formula | C₇H₅ClF₃NS₅[1] |
| Molecular Weight | 355.89 g/mol [1] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Appearance | Solid |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Condition | Recommendation |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] |
| Storage Conditions | Keep in a tightly sealed container, protected from moisture.[1][2] |
| Stock Solutions | Prepare stock solutions in an appropriate solvent, such as DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials for storage.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Unused this compound, whether in solid form or in solution, should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols and Signaling Pathways
This compound has been utilized in both in vitro and in vivo studies to investigate its effects on neuronal signaling.
Experimental Workflow: In Vitro and In Vivo Studies
The following diagram outlines a general experimental workflow for studying the effects of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
